molecular formula C9H6BrClO3 B15323006 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

Número de catálogo: B15323006
Peso molecular: 277.50 g/mol
Clave InChI: YMDPTBVQVQCZTO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is a useful research compound. Its molecular formula is C9H6BrClO3 and its molecular weight is 277.50 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C9H6BrClO3

Peso molecular

277.50 g/mol

Nombre IUPAC

3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid

InChI

InChI=1S/C9H6BrClO3/c10-7-4-6(11)2-1-5(7)3-8(12)9(13)14/h1-2,4H,3H2,(H,13,14)

Clave InChI

YMDPTBVQVQCZTO-UHFFFAOYSA-N

SMILES canónico

C1=CC(=C(C=C1Cl)Br)CC(=O)C(=O)O

Origen del producto

United States
Foundational & Exploratory

Technical Whitepaper: Physical and Chemical Properties of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of advanced organic synthesis and medicinal chemistry, halogenated phenylpyruvic acids serve as indispensable, highly reactive building blocks. Specifically, 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (CAS: 1531123-85-9) is a specialized α -keto acid utilized primarily as a precursor for non-natural amino acids and as a pharmacophore for targeted enzyme inhibition.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural data. Here, we will dissect the compound's thermodynamic behaviors—specifically its keto-enol tautomerism—and outline a field-proven, self-validating synthetic protocol designed to maximize yield while preventing common degradation pitfalls.

Structural Identity and Tautomeric Dynamics

At its core, 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is characterized by an electron-deficient aromatic ring coupled to a pyruvic acid moiety.

  • IUPAC Name: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

  • CAS Number: 1531123-85-9

  • Molecular Formula: C9H6BrClO3

  • SMILES: O=C(O)C(=O)Cc1ccc(Cl)cc1Br

The Keto-Enol Equilibrium (Critical Analytical Insight)

A defining characteristic of phenylpyruvic acids is their pronounced keto-enol tautomerism. The compound exists in a dynamic equilibrium between the α -keto acid form and the conjugated enol form (typically favoring the Z-configuration).

In the solid state, the enol form is almost exclusively favored due to extended π -conjugation with the halogenated aromatic ring and stabilizing intermolecular hydrogen bonding. In polar aprotic solvents used for analysis (e.g., DMSO), the equilibrium shifts but remains heavily biased. Temperature-variable NMR studies on analogous phenylpyruvic acids demonstrate that the enol tautomer constitutes over 93% of the population at room temperature .

KetoEnol Keto Keto Tautomer (Minor in DMSO) Enol Enol Tautomer (Major, >90% in DMSO) Keto->Enol Tautomerization (Solvent Dependent)

Thermodynamic equilibrium of keto-enol tautomerism in polar aprotic solvents.

Physical and Chemical Properties

The following table summarizes the quantitative physicochemical properties of the compound. Data is synthesized from standard cheminformatics models for this specific halogenated scaffold.

PropertyValue / Description
Molecular Weight 277.50 g/mol
Physical State Solid (White to light-yellow crystalline powder)
Predicted pKa ~2.2 - 2.5 (Carboxylic acid proton)
Predicted LogP 2.5 - 2.8
Hydrogen Bond Donors 1 (Keto form) / 2 (Enol form)
Hydrogen Bond Acceptors 3
Rotatable Bonds 3
Solubility Profile Soluble in DMSO, DMF, Methanol; Insoluble in Water

Synthesis Methodology: The Erlenmeyer-Plöchl Pathway

For the de novo synthesis of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, I recommend the classic Erlenmeyer-Plöchl azlactone synthesis . This method is highly scalable and offers excellent control over the oxidation state of the α -carbon.

Step-by-Step Protocol & Mechanistic Causality

Step 1: Azlactone Formation

  • Procedure: Combine 2-bromo-4-chlorobenzaldehyde (1.0 eq) and N-acetylglycine (1.1 eq) in a reaction vessel. Add anhydrous sodium acetate (1.0 eq) and acetic anhydride (3.0 eq). Heat the mixture to 100 °C under continuous stirring for 2 hours.

  • Causality: Why these specific reagents? Acetic anhydride acts as both the solvent and a potent dehydrating agent, driving the cyclization of N-acetylglycine into an oxazolone ring. Sodium acetate provides the precise mild basicity required to deprotonate the oxazolone's active methylene. This facilitates a Knoevenagel-type condensation with the benzaldehyde while preventing base-catalyzed degradation of the aldehyde.

Step 2: Acidic Hydrolysis

  • Procedure: Isolate the intermediate azlactone via filtration. Suspend the intermediate in a mixture of 3N HCl and ethanol (1:1 v/v). Reflux for 4-6 hours under a nitrogen atmosphere.

  • Causality: Acidic conditions are strictly mandated here over basic hydrolysis. Basic hydrolysis of electron-deficient phenylpyruvic derivatives often triggers unintended C-C bond cleavage, yielding substituted toluenes and oxalates . Acidic reflux cleanly opens the oxazolone ring, cleaves the acetyl group, and yields the target α -keto acid without disrupting the halogenated aromatic system.

Step 3: Purification and Self-Validation

  • Procedure: Cool the reaction mixture to 4 °C to induce precipitation. Filter the crude solid and recrystallize from hot ethanol/water.

  • Validation: To validate the success of the acidic hydrolysis before downstream use, monitor the reaction via FTIR. The protocol is successful when the sharp oxazolone C=O stretch (~1790 cm⁻¹) completely disappears, replaced by the broad carboxylic acid O-H stretch (~3200-2500 cm⁻¹).

SynthesisWorkflow Start 2-Bromo-4-chlorobenzaldehyde + N-Acetylglycine Step1 Condensation (Ac2O, NaOAc, 100°C) Start->Step1 Int1 Azlactone Intermediate (Oxazolone derivative) Step1->Int1 Step2 Acidic Hydrolysis (3N HCl, EtOH, Reflux) Int1->Step2 Product 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid Step2->Product

Erlenmeyer-Plöchl synthesis workflow for the target alpha-keto acid.

Analytical Characterization Pitfalls

A common pitfall in the analytical characterization of this compound is the misinterpretation of its ^1^H NMR spectrum due to the aforementioned tautomerism.

  • ^1^H NMR (DMSO-d6): Analysts should not expect a clean, single set of signals. The spectrum will display a predominant vinylic proton singlet (~7.3 ppm) corresponding to the enol form, alongside a minor methylene singlet (~4.1 ppm) for the keto form.

  • Mass Spectrometry (ESI-): The pseudo-molecular ion [M-H]⁻ at m/z ~275 confirms the molecular weight. The isotopic pattern will clearly show the characteristic 275, 277, 279 distribution indicative of one Bromine and one Chlorine atom.

Applications in Drug Development

1. Precursor to Non-Natural Amino Acids Through reductive amination utilizing ammonium formate and sodium cyanoborohydride, 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is directly converted into 2-bromo-4-chloro-DL-phenylalanine. This non-natural amino acid is highly sought after for synthesizing protease-resistant peptide therapeutics.

2. Direct Enzyme Inhibition Halogenated phenylpyruvic acids are documented as potent, active-site-directed inhibitors of Macrophage Migration Inhibitory Factor (MIF), a critical pro-inflammatory cytokine . The bulky ortho-bromo and para-chloro substitutions on this specific compound are theorized to significantly enhance hydrophobic interactions within the MIF tautomerase active site, making it a valuable starting point for anti-inflammatory drug discovery.

References

  • Yamaji, T., & Saito, T. (2018). "Temperature-variable NMR Study of the keto-enol Tautomerism of Phenylpyruvic Acid." Analytical Sciences, 34(2), 235-237. URL:[Link]

  • Carpy, A. J. M., et al. (2000). "Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid." Journal of Molecular Structure, 520(1-3), 191-198. URL:[Link]

  • Herbst, R. M., & Shemin, D. (1939). "Azlactone of α-Benzoylaminocinnamic Acid." Organic Syntheses, 19, 1. URL:[Link]

  • Carpy, A. J. M., Haasbroek, P. P., & Oliver, D. W. (2004). "Phenylpyruvic acid derivatives as enzyme inhibitors: Therapeutic potential on macrophage migration inhibitory factor." Medicinal Chemistry Research, 13, 565-577. URL:[Link]

Thermodynamic Stability of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid at Room Temperature: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The handling and storage of highly functionalized α -keto acids present significant challenges in synthetic chemistry and drug development. 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is a complex phenylpyruvic acid derivative whose thermodynamic stability at room temperature (25°C) is severely compromised by its structural features. This whitepaper provides an in-depth mechanistic analysis of its degradation pathways, quantitative stability metrics, and self-validating experimental protocols designed to ensure scientific integrity during stability profiling.

Structural Thermodynamics & Tautomeric Equilibrium

To understand the instability of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, one must first analyze its dynamic structural state. Like all phenylpyruvic acid derivatives, this compound exists in a continuous keto-enol tautomeric equilibrium[1]. However, the specific halogen substitutions dictate the thermodynamic resting state of the molecule.

The Causality of Steric and Electronic Effects: In unsubstituted phenylpyruvic acid, the enol form is stabilized by extended π -conjugation between the aromatic ring and the enol double bond. However, in our target molecule, the bulky ortho-bromo substitution introduces severe steric hindrance. For the enol form to achieve maximum conjugation, the molecule must adopt a planar conformation. The large atomic radius of bromine clashes sterically with the enol hydroxyl/carboxylate moiety, thermodynamically penalizing the planar enol state.

Consequently, the equilibrium is driven predominantly toward the keto tautomer . While this shift reduces the molecule's susceptibility to enol-mediated oxidative cleavage, it maximizes the concentration of the α -keto species—the direct and highly reactive precursor for thermal decarboxylation[2]. Furthermore, the strong electron-withdrawing nature of the para-chloro and ortho-bromo groups increases the electrophilicity of the α -carbonyl carbon, lowering the activation energy required for degradation.

Primary Degradation Pathways at Room Temperature

At standard room temperature (25°C), the thermal energy of the environment is sufficient to slowly overcome the activation barriers of two primary degradation pathways:

  • Non-Oxidative Thermal Decarboxylation: The α -keto acids are inherently prone to losing CO2​ [3]. The keto tautomer undergoes an irreversible decarboxylation to yield 2-(2-bromo-4-chlorophenyl)acetaldehyde. The electron-withdrawing halogens stabilize the transition state, making this process viable even without elevated heating[2].

  • Oxidative Cleavage: Any residual enol tautomer is highly reactive toward reactive oxygen species (ROS) and ambient O2​ . Exposure to light and air at room temperature facilitates the oxidative cleavage of the enol double bond, resulting in the formation of substituted benzoic or phenylacetic acids[4].

Degradation Keto Keto Tautomer 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid Enol Enol Tautomer (Reactive Intermediate) Keto->Enol Tautomerization Decarb Thermal Decarboxylation (-CO2) Keto->Decarb RT Incubation Oxidation Oxidative Cleavage (ROS / O2) Enol->Oxidation Light / O2 Aldehyde 2-(2-Bromo-4-chlorophenyl) acetaldehyde Decarb->Aldehyde Acid Substituted Benzoic/ Phenylacetic Acids Oxidation->Acid

Figure 1: Primary degradation pathways of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid at RT.

Empirical Stability Data & Kinetic Parameters

The thermodynamic barrier for the decarboxylation of simple aliphatic α -keto acids (e.g., pyruvic acid) is approximately 30.5 kcal/mol[3]. However, the conjugated and highly substituted nature of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid lowers this barrier significantly. Table 1 summarizes the comparative kinetic parameters.

Table 1: Comparative Thermodynamic Parameters of α -Keto Acids

CompoundEst. Activation Energy ( Ea​ ) for DecarboxylationAqueous Half-life at 25°CPrimary Degradant
Pyruvic Acid~30.5 kcal/mol> 6 monthsAcetaldehyde
Phenylpyruvic Acid~27.0 kcal/mol~ 2-4 weeksPhenylacetaldehyde
3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid ~24.5 kcal/mol < 1 week 2-(2-Bromo-4-chlorophenyl)acetaldehyde

Laboratory Protocols for Stability Profiling

To establish trustworthiness in drug development, analytical workflows cannot merely observe signal loss; they must be self-validating systems . If an analyte disappears from an HPLC chromatogram, the protocol must definitively prove whether it degraded into a volatile gas ( CO2​ ), precipitated out of solution, or formed an invisible byproduct.

Protocol A: Self-Validating qNMR Kinetic Profiling

This methodology uses quantitative Nuclear Magnetic Resonance (qNMR) to ensure absolute mass balance during room-temperature incubation.

  • Sample Preparation: Dissolve 10.0 mg of the compound in 600 µL of anhydrous DMSO- d6​ .

  • Internal Standard Addition: Add a precise molar equivalent of an inert internal standard (e.g., 1,3,5-trimethoxybenzene). Causality: The internal standard acts as an unreactive reference node. Any deviation in the total integral sum relative to this standard proves chemical degradation rather than instrument drift.

  • Incubation: Seal the NMR tube under an argon atmosphere and store it at a controlled 25.0 ± 0.1°C in the dark to isolate thermal variables from photochemical ones.

  • Time-Course Acquisition: Acquire 1H and 13C NMR spectra at t=0,1,3,7,14, and 28 days.

  • Mass Balance Validation: Integrate the signals of the keto form, enol form, and the internal standard. The sum of the molar equivalents of the parent compound and newly formed degradants (e.g., the aldehyde proton of the decarboxylated product at ~9.5 ppm) must equal the initial molarity.

Protocol B: Orthogonal Forced Degradation (Stress Testing)

To map the boundaries of the molecule's thermodynamic stability, forced degradation must be applied[4].

  • Acid Hydrolysis: Treat a 1 mg/mL solution with 0.1 M HCl at 25°C for 24 hours. Analyze via HPLC-UV.

  • Base Hydrolysis: Treat a 1 mg/mL solution with 0.1 M NaOH at 25°C. Causality: Alkaline conditions rapidly deprotonate the molecule, accelerating aldol-like condensations between the keto form and the newly generated aldehyde degradants.

  • Oxidative Stress: Expose to 3% H2​O2​ at 25°C for 4 hours to force the enol-cleavage pathway, generating the corresponding substituted benzoic acid.

Workflow Prep Sample Preparation (Internal Std Added) Stress Environmental Stress (25°C, pH variations) Prep->Stress NMR qNMR Analysis (Mass Balance Check) Stress->NMR Aliquot HPLC HPLC-UV/MS (Degradant ID) Stress->HPLC Aliquot Model Kinetic Modeling (Rate Determination) NMR->Model HPLC->Model

Figure 2: Self-validating analytical workflow for real-time thermodynamic stability profiling.

Optimal Storage and Handling Strategies

Because the thermodynamic barrier for decarboxylation is easily breached at room temperature, 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid cannot be stored on a standard laboratory benchtop. Table 2 outlines the required handling conditions to arrest thermodynamic degradation[4].

Table 2: Recommended Storage Conditions vs. Degradation Rates

Storage ConditionTemperatureAtmosphereLight ExposureEstimated Degradation Rate
Ambient Benchtop 25°CAmbient AirStandard Lab LightHigh (>5% per day)
Refrigerated Solution 2-8°CAmbient AirDark (Amber Vial)Moderate (~1% per week)
Lyophilized Powder -20°CArgon/NitrogenDarkNegligible (<0.1% per month)

References

  • Ab Initio Studies of Decarboxylations of the β-Keto Carboxylic Acids XCOCH2COOH (X = H, OH, and CH3). The Journal of Physical Chemistry A - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsNylstJXRrNAaW5uU5c__er3Ho4wBGksbJFKSTqaV73HF5a2vBjCVyq7WRSYkQEbz_Kwp-XHSyCg6CL0xVlNO1Xj_r5JfOyFFrWI7f5qjzMYPeJyzcLGiG32-ToE3E5himybTsg==]
  • Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. ResearchGate. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCdm3BwyxcxwmAP18o4TZdnrncMKnttCDIfYUlkSoBsavUjwBWI7o8efOLYO3W5cHv7k-T-dOFXwCNE1c2xZL01nvYTPCZy-9DKJZMBx0nkRO8U_RQvTbsJh9vYgyr8zxxSdiVFHmNW1zeO8RKjrIhJhGztRN_w6pwsBduY6NcWG-E7JFDTFW3ljdGEmagWnRKa6M7gxhoqklsP7InQef8Ht0K-b5ZOocSxSNfFBUWVziGo9Fd2kcngRMXCpHU4vdyBTZi4-s=]
  • Oxidative versus Non-oxidative Decarboxylation of Amino Acids: Conditions for the Preferential Formation of Either Strecker Aldehydes or Amines. Journal of Agricultural and Food Chemistry - ACS Publications. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMyMs_O8anG8QBGGz5BMbsUVklXpkupwagaclrmhswPcF_jtM9C1UnfT5Aio6N8SgstOeXTasF5PdSuQVuFHS0piqYQEVxKL1dFRUMg-CPzyVx75OcQz-YiSUjWTsC2e0swRx7AnVxrR6_uRE=]
  • How to prevent degradation of alpha-ketovaleric acid during storage. Benchchem. URL:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETbqZNsAARXTtuXl4nEriZJB2la2bgsG2aED5QNr1uqUFVbBbteF9NngxLk6g8BCRtyqppQuBWV0SdBWP_zq137H9jDV-iVclDIjWDYWovDcerDFdPO0NYK2dvoQvlybsKTY5-vtrqOWzNKDSYgbszuuq_emwwDF618X7oPy4LusQ68cv1Wg6scg3xtYxor3NRbRkLtM2ERfkSK5zktfiv]

Sources

An In-depth Technical Guide to the Solubility Profile of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid in Polar Organic Solvents

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for determining and understanding the solubility of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, a substituted α-keto acid of potential interest in medicinal chemistry and organic synthesis. Given that solubility is a critical determinant of a compound's behavior in both chemical reactions and biological systems, this document outlines the core theoretical principles, robust experimental protocols, and data interpretation strategies necessary for a thorough solubility assessment.[1]

Introduction to the Analyte and the Importance of Solubility

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid belongs to the class of α-keto acids, which are pivotal intermediates in various biochemical pathways and valuable synthons in pharmaceutical development. The specific halogenation pattern on the phenyl ring (2-bromo, 4-chloro) significantly influences the molecule's physicochemical properties, including its lipophilicity, electronic distribution, and, consequently, its solubility.

Understanding the solubility profile of this compound is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification (e.g., recrystallization), and reaction scale-up.

  • Drug Formulation: Developing viable dosage forms, as solubility directly impacts dissolution rate and bioavailability.[1]

  • Preclinical Studies: Preparing stock solutions for in vitro and in vivo assays, where inaccurate concentration due to poor solubility can lead to erroneous results.[2]

This guide will focus on polar organic solvents, which are frequently used in laboratory and industrial settings for these applications.[3]

Theoretical Principles Governing Solubility

The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the Gibbs free energy of solution (ΔG_sol). At equilibrium, this value dictates the maximum amount of solute that can dissolve, a point known as the saturation solubility.[1][4] The process is influenced by the interplay of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

"Like Dissolves Like": This principle is the cornerstone of solubility prediction.[5] It states that substances with similar polarities are more likely to be soluble in one another. Polar solvents effectively dissolve polar or ionic solutes, while nonpolar solvents are better for nonpolar solutes.[6]

Key Molecular Interactions for 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid:

  • Hydrogen Bonding: The carboxylic acid group (-COOH) is the most significant contributor to solubility in polar solvents. It can act as both a hydrogen bond donor (via the -OH) and a hydrogen bond acceptor (via the C=O and -OH oxygens). Polar protic solvents (like alcohols) and strong hydrogen bond accepting aprotic solvents (like DMSO) will interact favorably with this group.[7][8][9]

  • Dipole-Dipole Interactions: The carbonyl group (C=O) and the carbon-halogen bonds (C-Br, C-Cl) create permanent dipoles within the molecule, enhancing interactions with other polar solvent molecules.

  • Van der Waals Forces: The bulky, nonpolar bromochlorophenyl ring contributes to the molecule's lipophilicity and will interact via weaker van der Waals forces. A large non-polar region tends to decrease solubility in highly polar solvents.

The overall solubility in a given solvent is a balance between the energy required to break the solute's crystal lattice and the energy released upon solvation of the individual molecules.[4][10]

Experimental Determination of Thermodynamic Solubility

To ensure data is reliable and reflects the true equilibrium state, the isothermal shake-flask method is the gold standard.[2][11] This method determines the thermodynamic solubility, which is the maximum concentration of a substance that can dissolve in a solvent at equilibrium with its solid phase at a specific temperature and pressure.[1]

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sampling Phase 3: Sampling & Analysis prep_solid Weigh Excess Solid (Analyte) prep_vial Combine in Vial prep_solid->prep_vial prep_solvent Measure Solvent Volume prep_solvent->prep_vial equil Agitate at Constant Temperature (e.g., 24-48h) prep_vial->equil sampling Allow Solids to Settle equil->sampling filter Filter Supernatant (e.g., 0.22 µm PTFE) sampling->filter dilute Dilute Sample filter->dilute analyze Quantify via HPLC dilute->analyze result Calculate Solubility (mg/mL or mol/L) analyze->result

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol 3.1: Isothermal Shake-Flask Method
  • Rationale: This protocol is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution, which is essential for accurate and reproducible measurements.[2][11] The OECD also provides guidelines for this type of testing.[12][13][14]

  • Materials:

    • 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (solid, >98% purity)

    • Selected polar organic solvents (HPLC grade)

    • Glass vials with screw caps

    • Orbital shaker or rotator in a temperature-controlled incubator

    • Syringes and syringe filters (e.g., 0.22 µm PTFE, compatible with organic solvents)

    • Analytical balance

  • Procedure:

    • Preparation: Add an excess amount of the solid compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[11]

    • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired polar organic solvent to each vial.

    • Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium, typically 24 to 48 hours. A preliminary study can determine the minimum time required to reach a plateau in concentration.[11]

    • Phase Separation: After equilibration, let the vials stand undisturbed to allow the excess solid to settle. Centrifugation can be used to accelerate this process.

    • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

    • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility.

    • Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to bring the concentration within the calibrated range of the analytical instrument.

Protocol 3.2: Quantification by HPLC-UV
  • Rationale: High-Performance Liquid Chromatography (HPLC) with a UV detector is a robust, sensitive, and specific method for quantifying the concentration of organic acids in solution.[11][15][16] A C18 reversed-phase column is typically effective for retaining and separating such compounds.[17]

  • Hypothetical HPLC Method:

    • Column: C18, 250 x 4.6 mm, 5 µm particle size

    • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and water (containing 0.1% Phosphoric Acid to suppress ionization of the analyte), e.g., 60:40 (v/v).

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm (where the carboxyl group absorbs) or a higher wavelength corresponding to the absorbance maximum of the aromatic ring.[16][18]

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

  • Quantification:

    • Calibration Curve: Prepare a series of standard solutions of the compound of known concentrations.

    • Analysis: Inject the standards and the diluted samples onto the HPLC system.

    • Calculation: Plot a calibration curve of peak area versus concentration for the standards. Use the linear regression equation from this curve to calculate the concentration of the diluted samples.

    • Final Solubility: Multiply the calculated concentration by the dilution factor to determine the final solubility in the original solvent, typically expressed in mg/mL or mol/L.

Data Interpretation and Expected Trends

While experimental data for this specific molecule is not publicly available, we can predict trends based on its structure and the properties of common polar organic solvents.

Table 1: Physicochemical Properties of Solute and Selected Solvents

Compound/SolventMolecular Weight ( g/mol )Dielectric Constant (ε at 20°C)Polarity IndexH-Bond Donor/Acceptor
Analyte 294.5--Donor & Acceptor
Methanol32.0433.05.1Donor & Acceptor
Ethanol46.0724.54.3Donor & Acceptor
Acetonitrile41.0537.55.8Acceptor only
Acetone58.0820.75.1Acceptor only
Dimethyl Sulfoxide (DMSO)78.1346.77.2Acceptor only

Table 2: Hypothetical Solubility Profile of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid at 25°C

SolventPredicted Solubility RankRationale for Ranking
Dimethyl Sulfoxide (DMSO)Very HighHighly polar, strong H-bond acceptor, effectively solvates both polar and nonpolar parts of the molecule.
MethanolHighPolar protic solvent, capable of strong H-bonding with the carboxylic acid group.[19][20]
EthanolHighSimilar to methanol but slightly less polar, leading to potentially slightly lower solubility.[19]
AcetoneModeratePolar aprotic, can act as an H-bond acceptor but lacks a donor group. Its lower polarity compared to DMSO may limit solubility.
AcetonitrileModerate-LowHighly polar but a weaker H-bond acceptor than DMSO or acetone. The balance of interactions may be less favorable.

Discussion: The highest solubility is anticipated in DMSO due to its high polarity and exceptional ability to act as a hydrogen bond acceptor. Polar protic solvents like methanol and ethanol are also expected to be excellent solvents due to their ability to form strong hydrogen bonds with the analyte's carboxylic acid group.[19][20] The solubility in other polar aprotic solvents like acetone and acetonitrile will depend on the balance of dipole-dipole interactions and their hydrogen bond accepting capabilities.

Key Factors Influencing Solubility

Several external factors can significantly alter the measured solubility of a compound.

Diagram of Influencing Factors

G cluster_intrinsic Intrinsic Properties cluster_extrinsic Extrinsic Conditions center Solubility p1 Molecular Structure (Polarity, H-bonding) p1->center p2 Crystal Form (Polymorphism) p2->center c1 Solvent Choice c1->center c2 Temperature c2->center c3 pH (in aqueous systems) c3->center

Caption: Interplay of Factors Affecting Compound Solubility.

  • Temperature: For most solids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with increasing temperature.[1][21] This relationship can be quantified using the van 't Hoff equation. It is crucial to control temperature precisely during experiments.[21][22]

  • Polymorphism: The compound may exist in different crystalline forms (polymorphs) or as an amorphous solid. Metastable forms generally exhibit higher kinetic solubility than the most stable crystalline form because they have a higher free energy.[1][10] It is important to characterize the solid form used in solubility studies (e.g., via XRD or DSC).[19]

  • Purity of Solute and Solvent: Impurities can alter the intermolecular forces and affect the measured solubility. Using high-purity materials is essential for obtaining accurate data.

Conclusion

A thorough understanding of the solubility profile of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is critical for its effective use in research and development. This guide provides the theoretical foundation and practical, self-validating protocols required to generate high-quality, thermodynamic solubility data. By combining the robust shake-flask method with a precise HPLC quantification technique, researchers can reliably determine the solubility in various polar organic solvents, enabling informed decisions in process development, formulation, and experimental design.

References

  • Solubility of Organic Compounds. (2023, August 31). LibreTexts Chemistry. [Link]

  • Hydrogen Bonding. (2026, January 1). CK-12 Foundation. [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. [Link]

  • What Is Hydrogen Bonding?. (2025, November 21). RevisionDojo. [Link]

  • Al-khattawi, A., Mohammed, A. R., Dourou, F., & Talkhan, F. A. (2025, April 5). The relationship of hydrogen bond formation with solubility increment of poorly soluble drugs. ResearchGate. [Link]

  • Solubility. Open Oregon Educational Resources. [Link]

  • Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids. (2021, September 16). University of California, Davis. [Link]

  • Brittain, H. G. (2014, April 29). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Thermodynamics of Solubility: Graphical Determination of ΔH and ΔS. Fountainhead Press. [Link]

  • Solubility of organic compounds. Khan Academy. [Link]

  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?. (2013, November 12). ResearchGate. [Link]

  • Solubility. Wikipedia. [Link]

  • Chiou, C. T., & Cheng, J. (2002, May 1). Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter. USGS Publications Warehouse. [Link]

  • Thermodynamic solubility. PCBiS. [Link]

  • OECD. (2006). Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • High-accuracy water solubility determination using logK. KREATiS. [Link]

  • Pereira, V., Cacho, J. I., & Marques, J. C. (2010). HPLC-DAD methodology for the quantification of organic acids, furans and polyphenols by direct injection of wine samples. Journal of Separation Science, 33(9), 1204-1215. [Link]

  • Zhang, H., Ma, C., Li, J., An, Y., & Wang, L. (2019). Quantification of the Organic Acids in Hawthorn Wine: A Comparison of Two HPLC Methods. Beverages, 5(2), 37. [Link]

  • S. M., F., Al-kasmi, B., & Al-Ghamdi, M. S. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 6(7), 4624-4635. [Link]

  • Allaboun, H., Al-Akayleh, F., & El-awady, M. (2022). A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. Molecules, 27(1), 329. [Link]

  • OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]

  • Water Solubility. Scymaris. [Link]

  • Analytical Methods for Organic Acids. Shimadzu. [Link]

  • Ivanova-Petropulos, V., Durakova, A., & Stafilov, T. (2015). HPLC method validation and application for organic acid analysis in wine after solid-phase extraction. Macedonian Journal of Chemistry and Chemical Engineering, 34(1), 161-169. [Link]

  • Soto, A., Martínez-Gómez, F., Cerdà, J., & Gámez, F. (2017). Solubility and thermodynamic analysis of ketoprofen in organic solvents. Journal of Chemical & Engineering Data, 62(11), 3734-3742. [Link]

  • S. M., F., Al-kasmi, B., & Al-Ghamdi, M. S. (2021). Thermodynamic, Computational Solubility Parameters in Organic Solvents and In Silico GastroPlus Based Prediction of Ketoconazole. ACS Omega, 6(7), 4624-4635. [Link]

  • 3-(4-Bromophenyl)-2-oxopropanoic acid. PubChem. [Link]

  • Soto, A., Martínez-Gómez, F., Cerdà, J., & Gámez, F. (2020, October 15). Solubility and thermodynamic analysis of ketoprofen in organic solvents. University of Limerick Institutional Repository. [Link]

  • 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid. ECHA. [Link]

  • 2-bromo-4'-chloropropiophenone. PharmaCompass. [Link]

Sources

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid exact mass and molecular weight calculation

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide: Calculation of Molecular Weight and Exact Mass for 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

Abstract

In the realms of analytical chemistry, pharmacology, and synthetic chemistry, precision in molecular mass determination is not merely an academic exercise; it is a foundational requirement for compound identification, quantification, and validation. This guide provides a detailed exposition on the calculation of two critical, yet often confused, parameters for the compound 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid: its molecular weight and its exact mass. We will dissect the theoretical underpinnings of each value, provide step-by-step protocols for their calculation, and discuss their distinct applications, particularly in the context of high-resolution mass spectrometry (HRMS). This document is intended for researchers, scientists, and drug development professionals who rely on precise mass data to drive their scientific inquiries.

Compound Profile: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is a halogenated aromatic α-keto acid. Such compounds are valuable as synthetic intermediates in the development of novel pharmaceutical agents and other complex organic molecules. The precise characterization of this building block is paramount for ensuring the integrity of subsequent synthetic steps and the identity of the final product.

  • Chemical Name: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

  • CAS Number: 1531123-85-9[1]

  • Chemical Formula: C₉H₆BrClO₃

The determination of this chemical formula is the essential first step, from which both molecular weight and exact mass are derived.

Foundational Concepts: Molecular Weight vs. Exact Mass

A frequent point of confusion in chemical analysis is the distinction between molecular weight and exact mass. The difference is rooted in the existence of isotopes—atoms of the same element that contain different numbers of neutrons.

  • Molecular Weight (or Molar Mass): This is the weighted average mass of a molecule's naturally occurring isotopes. The calculation uses the standard atomic weight of each element, as found on the periodic table, which accounts for the natural abundance of all its isotopes.[2][3] This value is indispensable for gravimetric analysis and stoichiometric calculations in the laboratory (e.g., preparing solutions of a specific molarity).

  • Exact Mass: This is the calculated mass of a molecule determined by summing the masses of the most abundant naturally occurring stable isotope of each constituent element.[4] In high-resolution mass spectrometry, which can resolve ions with very small mass differences, the most intense peak in an isotopic cluster for a molecule typically corresponds to the ion containing the most abundant isotopes. This monoisotopic mass is the value used for accurate mass measurements to determine or confirm a molecule's elemental composition.[5]

The presence of bromine and chlorine in our compound of interest makes this distinction particularly relevant. Both elements have significant and abundant heavier isotopes (³⁷Cl and ⁸¹Br), which create characteristic isotopic patterns in a mass spectrum, but it is the lightest, most abundant isotopes (³⁵Cl and ⁷⁹Br) that are used to calculate the monoisotopic exact mass.[5][6][7]

Calculation of Molecular Weight

The molecular weight is calculated by summing the average atomic weights of all atoms in the empirical formula.

Protocol 3.1: Assembly of Standard Atomic Weights

First, we compile the standard atomic weights for each element in C₉H₆BrClO₃. These values are established by IUPAC and represent the weighted average of the isotopic masses in typical terrestrial sources.

ElementSymbolQuantityStandard Atomic Weight (u)Source
CarbonC912.011[2]
HydrogenH61.008[2]
BromineBr179.904[2]
ChlorineCl135.453[2]
OxygenO315.999
Protocol 3.2: Step-by-Step Calculation

The calculation is a sum of the products of the quantity of each element and its atomic weight.

  • Carbon Mass: 9 atoms * 12.011 u/atom = 108.099 u

  • Hydrogen Mass: 6 atoms * 1.008 u/atom = 6.048 u

  • Bromine Mass: 1 atom * 79.904 u/atom = 79.904 u

  • Chlorine Mass: 1 atom * 35.453 u/atom = 35.453 u

  • Oxygen Mass: 3 atoms * 15.999 u/atom = 47.997 u

  • Total Molecular Weight: 108.099 + 6.048 + 79.904 + 35.453 + 47.997 = 277.501 u

Data Summary 3.3: Molecular Weight
ParameterValue
Molecular Weight 277.501 u (or g/mol )

This value is consistent with commercially available data for the compound.[8]

Calculation of Exact Mass

The exact mass is calculated using the mass of the most abundant stable isotope for each element. This is the value that would be observed for the monoisotopic peak in a high-resolution mass spectrum.

Protocol 4.1: Assembly of Monoisotopic Masses

Here, we compile the masses of the most abundant isotopes. The choice of isotope is based on natural abundance.

ElementMost Abundant IsotopeIsotopic Mass (u)Natural Abundance (%)Source
Carbon¹²C12.00000098.93[9]
Hydrogen¹H1.00782599.9885[9]
Bromine⁷⁹Br78.91833650.69[6]
Chlorine³⁵Cl34.96885375.77[6]
Oxygen¹⁶O15.99491599.757[9]

Causality Note: We select ⁷⁹Br and ³⁵Cl because they are the most abundant isotopes, even though ⁸¹Br (49.31%) and ³⁷Cl (24.23%) have significant natural abundances.[6] The presence of these heavier isotopes gives rise to the characteristic M+2 and M+4 peaks that are powerful diagnostic tools for identifying halogenated compounds in mass spectrometry.[5][7]

Protocol 4.2: Step-by-Step Calculation

The calculation is a sum of the products of the quantity of each element and its most abundant isotopic mass.

  • Carbon Mass: 9 atoms * 12.000000 u/atom = 108.000000 u

  • Hydrogen Mass: 6 atoms * 1.007825 u/atom = 6.04695 u

  • Bromine Mass: 1 atom * 78.918336 u/atom = 78.918336 u

  • Chlorine Mass: 1 atom * 34.968853 u/atom = 34.968853 u

  • Oxygen Mass: 3 atoms * 15.994915 u/atom = 47.984745 u

  • Total Exact Mass: 108.000000 + 6.04695 + 78.918336 + 34.968853 + 47.984745 = 275.918884 u

Data Summary 4.3: Exact Mass
ParameterValue
Exact Mass (Monoisotopic) 275.918884 u

Workflow Visualization

The logical flow for determining these two distinct mass values can be visualized as follows.

G cluster_input Input cluster_mw Molecular Weight Path cluster_em Exact Mass Path start_node start_node process_node process_node data_node data_node result_node result_node Compound Compound: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid Formula Formula: C₉H₆BrClO₃ Compound->Formula MW_Calc Molecular Weight Calculation Formula->MW_Calc For Stoichiometry EM_Calc Exact Mass Calculation Formula->EM_Calc For Mass Spectrometry MW_Data Gather Average Atomic Weights (from Periodic Table) MW_Calc->MW_Data MW_Formula Sum of (Atom Count × Avg. Weight) MW_Data->MW_Formula MW_Result Result: 277.501 u MW_Formula->MW_Result EM_Data Gather Monoisotopic Masses (Most Abundant Isotopes) EM_Calc->EM_Data EM_Formula Sum of (Atom Count × Isotopic Mass) EM_Data->EM_Formula EM_Result Result: 275.918884 u EM_Formula->EM_Result

Caption: Workflow for calculating Molecular Weight and Exact Mass.

Conclusion

The calculations for 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid yield a molecular weight of 277.501 u and an exact mass of 275.918884 u . The distinction is not trivial; using the molecular weight for HRMS analysis would lead to significant mass errors and likely misidentification of the compound, while using the exact mass for bulk stoichiometric calculations would introduce inaccuracies. As senior scientists, understanding the causality behind these values and applying them correctly is fundamental to maintaining scientific integrity and achieving reproducible, high-quality research outcomes.

References

  • Title: Exact Masses & Isotope Abundance Ratios Source: Michigan State University Department of Chemistry URL: [Link]

  • Title: 5.2 Mass Spectrometry Source: Chemistry LibreTexts URL: [Link]

  • Title: 3-(4-Bromophenyl)-2-oxopropanoic acid | C9H7BrO3 Source: PubChem URL: [Link]

  • Title: 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid — Chemical Substance Information Source: Chemical Substance Information URL: [Link]

  • Title: Exact Masses of the Elements and Isotopic Abundances Source: Scientific Instrument Services URL: [Link]

  • Title: CHBrCl molar mass Source: WebQC.org URL: [Link]

  • Title: 3-BROMO-2-OXOPROPANOIC ACID | CAS 1113-59-3 Source: Matrix Fine Chemicals URL: [Link]

  • Title: CHClBr molar mass Source: WebQC.org URL: [Link]

  • Title: Table of Isotopic Masses and Natural Abundances Source: University of Alberta URL: [Link]

  • Title: Exact Masses of Common Elements and Isotopes Source: Harvard University URL: [Link]

  • Title: BROMINE CHLORIDE (BrCl) Source: PubChem URL: [Link]

  • Title: 6.7: Other Important Isotopes- Br and Cl Source: Chemistry LibreTexts URL: [Link]

  • Title: Atomic mass of chlorine Source: Reddit r/chemhelp URL: [Link]

Sources

Safety Data Sheet and Handling Guidelines for 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Drug Development Professionals

Executive Summary

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (CAS: 1531123-85-9)[1] is a highly specialized halogenated α -keto acid. In modern drug discovery, it serves as a critical building block for the synthesis of unnatural amino acids (UAAs) and complex heterocyclic active pharmaceutical ingredients (APIs). The presence of the ortho-bromo and para-chloro substituents on the phenyl ring imparts unique steric bulk and lipophilicity, which are highly sought after for optimizing binding affinities in hydrophobic protein pockets. This whitepaper provides an authoritative guide on the safety, handling, and synthetic applications of this compound.

Compound Identity & Physical Properties

To ensure accurate assay development and stoichiometric calculations, the core quantitative data for this compound is summarized below[1],[2]:

PropertyValue
IUPAC Name 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid
CAS Number 1531123-85-9
Molecular Formula C9H6BrClO3
Molecular Weight 277.50 g/mol
Physical State Solid (typically off-white to pale yellow powder)
Solubility Profile Soluble in DMSO, DMF, and Methanol; poorly soluble in water

Safety Data & Hazard Mitigation

While specific in vivo toxicity data for this exact compound is limited, it must be handled according to the safety profiles of structurally analogous [3].

  • GHS Classification:

    • Skin Irritation (Category 2)

    • Eye Irritation (Category 2A)

    • Specific Target Organ Toxicity - Single Exposure (STOT SE 3) - Respiratory Tract Irritation.

  • Mechanistic Causality of Hazards: The molecule contains a highly electrophilic α -keto group adjacent to a carboxylic acid. This structural motif can react non-specifically with nucleophilic residues (e.g., thiols, primary amines) on skin proteins, leading to contact dermatitis. Furthermore, the fine particulate nature of the powder makes it an inhalation hazard, capable of irritating the mucous membranes[3],.

  • Spill Protocol: Do not use water initially, as it may spread the hydrophobic powder. Sweep up mechanically using a static-free brush, place in a sealed hazardous waste container, and wipe the area with a solvent like isopropanol, followed by soap and water.

Storage & Stability

  • Optimal Conditions: Store at -20°C under an inert atmosphere (Argon or Nitrogen). Protect from light and moisture.

  • Causality of Degradation: α -Keto acids are notoriously prone to oxidative decarboxylation when exposed to atmospheric oxygen and ambient temperatures, degrading into the corresponding phenylacetic acid derivative[4]. Additionally, in the presence of trace moisture and base, the enolizable protons at the C3 position can undergo aldol-type condensations, leading to polymeric impurities. Storing the compound desiccated at sub-zero temperatures kinetically halts these degradation pathways.

Mechanistic Role in Drug Development

The primary utility of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid lies in its conversion into unnatural amino acids[5]. UAAs are integrated into peptide therapeutics to confer resistance against proteolytic cleavage, thereby extending the drug's half-life. The di-halogenated aromatic ring provides a distinct electron-deficient π -system, which can participate in strong halogen bonding or π−π stacking interactions with target receptors (e.g., in kinase inhibitors or GPCR ligands).

Experimental Protocols

Protocol 1: Safe Reconstitution and Aliquoting (Self-Validating)

Objective: Prepare a standardized 100 mM stock solution without inducing degradation.

  • Preparation: Remove the vial from -20°C storage and allow it to equilibrate to room temperature in a desiccator for 30 minutes.

    • Causality: Opening a cold vial introduces atmospheric condensation, which accelerates hydrolytic degradation.

  • Solvent Selection: Use anhydrous, degassed DMSO to prevent oxidation.

  • Dissolution: In a fume hood, weigh the required mass and transfer it to an amber glass vial. Add the calculated volume of DMSO.

  • Validation Step: Vortex gently for 60 seconds. Visually inspect the solution against a light source. The system is self-validating if the solution is completely transparent; any turbidity indicates moisture contamination or polymeric degradation products.

  • Storage: Aliquot into single-use vials, blanket with Argon, and immediately freeze at -20°C.

Protocol 2: Synthesis of Unnatural Amino Acid via Reductive Amination

Objective: Convert the α -keto acid to a racemic phenylalanine derivative[6].

  • Reaction Setup: In a high-pressure reactor, dissolve 1.0 eq of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid in anhydrous methanol.

  • Amination: Add 3.0 eq of ammonium acetate (NH₄OAc) and stir for 30 minutes at room temperature to form the intermediate imine.

  • Reduction: Add 10 wt% of Palladium on Carbon (Pd/C). Purge the vessel with Nitrogen, then introduce Hydrogen gas (H₂) at 2.0 MPa[6].

  • Validation Step: Monitor the reaction via LC-MS. The protocol is validated when the starting material mass (m/z 275/277) completely disappears, replaced by the product mass (m/z 276/278).

  • Workup: Filter the mixture through a Celite pad to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify via reverse-phase HPLC.

Visualizations

Handling A Receive Compound CAS: 1531123-85-9 B Store at -20°C Inert Atmosphere A->B Immediate C Don PPE (Gloves, Goggles, N95) B->C Prior to assay D Transfer to Fume Hood Avoid Dust Formation C->D E Reconstitute in Anhydrous Solvent D->E

Workflow for the safe handling and storage of halogenated alpha-keto acids.

Synthesis A 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid B Reductive Amination (Pd/C, NH3, H2) A->B C Enzymatic Transamination (Transaminase) A->C D Racemic Unnatural Amino Acid B->D E Chiral Unnatural Amino Acid (>99% ee) C->E

Synthetic pathways converting the alpha-keto acid into unnatural amino acids.

References

  • Title: Phenylpyruvic acid - Preparation and Reactions Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: Synthesis of DL-phenylalanine from phenylpyruvic acid by reduction amination over Pd/C catalyst Source: ResearchGate (Originally published in Amino Acids) URL: [Link]

  • Title: Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts Source: Organic Letters (ACS Publications) URL: [Link]

Sources

Methodological & Application

Application Note: Synthesis and Isolation Protocol for 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive application note detailing the synthesis of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, designed for scale-up and reproducibility in a professional research setting.

Document Type: Technical Protocol & Mechanistic Guide Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers

Executive Summary

The synthesis of substituted phenylpyruvic acids—specifically 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid—is a critical workflow in the development of complex heterocyclic scaffolds, such as functionalized indoles via the Fischer indole synthesis. This protocol utilizes a modified Erlenmeyer-Plöchl azlactone synthesis [1]. This two-phase approach guarantees high atom economy and reliable crystallization of the intermediate, minimizing the need for resource-intensive chromatographic purification.

Mechanistic Rationale & Pathway Design

As a Senior Application Scientist, I emphasize that successful synthesis relies on understanding the causality of the reaction conditions.

  • Phase 1 (Condensation): The reaction between 2-bromo-4-chlorobenzaldehyde and N-acetylglycine is driven by acetic anhydride ( Ac2​O ) and anhydrous sodium acetate ( NaOAc ). Acetic anhydride acts as a dehydrating agent, promoting the cyclization of N-acetylglycine into an active oxazolone ring. The mild base ( NaOAc ) generates an enolate at the oxazolone's C4 position, which undergoes an aldol-type condensation with the benzaldehyde [2]. The steric bulk of the ortho-bromine atom requires extended heating (110 °C) to overcome rotational barriers during the condensation step.

  • Phase 2 (Hydrolysis): The resulting azlactone intermediate is subjected to aggressive acid hydrolysis. While base hydrolysis is possible, refluxing in a mixture of glacial acetic acid and concentrated hydrochloric acid is strictly preferred here. Acidic conditions prevent unwanted nucleophilic aromatic substitution ( SN​Ar ) of the activated halogens on the phenyl ring, ensuring the integrity of the 2-bromo-4-chloro substitution pattern while fully opening the oxazolone ring and cleaving the acetyl group to yield the target α -keto acid.

Synthesis R1 2-Bromo-4-chloro benzaldehyde I1 Azlactone Intermediate R1->I1 Condensation 110 °C R2 N-Acetylglycine + Ac2O / NaOAc R2->I1 P1 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid I1->P1 Acid Hydrolysis Reflux R3 HCl / AcOH Reflux R3->P1

Workflow for the synthesis of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid.

Stoichiometry and Reagent Profiling

The following table outlines the optimized stoichiometric ratios required for a 50 mmol scale reaction.

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole in System
2-Bromo-4-chlorobenzaldehyde219.461.0010.97 gPrimary Substrate
N-Acetylglycine117.101.106.44 gCondensation Partner
Sodium Acetate (Anhydrous)82.031.004.10 gMild Base / Catalyst
Acetic Anhydride102.093.0015.31 g (14.2 mL)Dehydrating Solvent
Glacial Acetic Acid60.05Solvent50.0 mLCo-solvent (Phase 2)
Hydrochloric Acid (37%)36.46Excess50.0 mLHydrolysis Reagent

Step-by-Step Experimental Protocol

Phase 1: Synthesis of the Azlactone Intermediate

Self-Validation Cue: The reaction mixture will transition from a clear melt to a thick, mustard-yellow suspension as the azlactone precipitates.

  • Preparation: Equip a 250 mL round-bottom flask with a PTFE-coated magnetic stir bar and a reflux condenser. Ensure all glassware is oven-dried to prevent premature hydrolysis of the acetic anhydride.

  • Charging the Reactor: Add 10.97 g of 2-bromo-4-chlorobenzaldehyde, 6.44 g of N-acetylglycine, and 4.10 g of freshly fused (anhydrous) sodium acetate to the flask.

  • Initiation: Pour 14.2 mL of acetic anhydride into the mixture.

  • Heating: Lower the flask into a pre-heated oil bath at 110 °C. Stir vigorously. The solids will initially dissolve into a homogenous amber liquid.

  • Maturation: Maintain heating and stirring for 2.5 hours. A heavy yellow precipitate of 4-(2-bromo-4-chlorobenzylidene)-2-methyl-5-oxazolone will form.

  • Quenching & Isolation: Remove the flask from the heat and allow it to cool to 60 °C. Add 25 mL of cold ethanol to quench the unreacted acetic anhydride. Chill the flask in an ice bath (0-5 °C) for 30 minutes to maximize precipitation.

  • Filtration: Collect the yellow solid via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with ice-cold ethanol (2 × 15 mL) to remove organic impurities, followed by boiling water (2 × 30 mL) to dissolve and remove residual sodium acetate.

  • Drying: Dry the intermediate in a vacuum oven at 50 °C for 4 hours.

Phase 2: Acid Hydrolysis to the Target α -Keto Acid

Self-Validation Cue: The yellow suspension will gradually dissolve into a dark solution during reflux, followed by the precipitation of a white/off-white crystalline solid upon cooling.

  • Preparation: Transfer the dried azlactone intermediate to a clean 500 mL round-bottom flask equipped with a reflux condenser and a gas scrubber (to neutralize trace HCl vapors).

  • Solvent Addition: Add 50 mL of glacial acetic acid, followed slowly by 50 mL of concentrated (37%) aqueous hydrochloric acid.

  • Hydrolysis: Heat the mixture to a vigorous reflux (approx. 105-110 °C internal temperature). Maintain reflux for 5 to 6 hours. The extended time is necessary due to the steric hindrance provided by the ortho-bromine, which slows the hydration of the enamine intermediate.

  • Crystallization: Turn off the heat and allow the solution to cool slowly to room temperature, then transfer to an ice bath for 2 hours. The target 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid will crystallize out of the acidic matrix.

  • Isolation: Filter the product under vacuum. Wash the crystals with a minimal amount of ice-cold water (approx. 15 mL) to remove residual HCl and acetic acid.

  • Purification: Recrystallize the crude product from a mixture of toluene and minimal ethanol to yield high-purity, off-white crystals. Dry under high vacuum at ambient temperature to prevent thermal decarboxylation.

Analytical Validation & Quality Control

To confirm the success of the synthesis, validate the isolated product against the following expected analytical parameters.

Analytical MethodExpected Result / Signal AssignmentPurpose
1H NMR (DMSO-d6) δ ~4.1 ppm (s, 2H, CH2​ ), δ 7.3-7.8 ppm (m, 3H, Ar-H), δ 13.5 ppm (br s, 1H, COOH)Confirms structural connectivity and loss of the acetyl group.
LC-MS (ESI-) m/z [M-H]- calculated for C9​H5​BrClO3​ : 274.9 / 276.9 / 278.9Confirms molecular weight and characteristic Br/Cl isotope pattern.
Melting Point Sharp melting point (typically >160 °C, dec.)Assesses crystalline purity and absence of azlactone intermediate.

References

  • Herbst, R. M.; Shemin, D. (1943). "Phenylpyruvic Acid". Organic Syntheses, Coll. Vol. 2, p.519. Available at:[Link]

  • Organic Chemistry Portal. "Erlenmeyer-Plöchl Azlactone Synthesis". Organic-Chemistry.org. Available at:[Link]

Application Note: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid as a Divergent Precursor in API Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Executive Summary & Chemical Rationale

In modern Active Pharmaceutical Ingredient (API) synthesis, the strategic selection of advanced intermediates dictates both the efficiency of the synthetic route and the structural diversity of the final library. 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (also known as 2-bromo-4-chlorophenylpyruvic acid) is a highly versatile, bifunctional building block.

Its structural value lies in two distinct regions:

  • The α-Keto Acid Moiety: Serves as a classic electrophilic center for condensation reactions. It is the primary handle for constructing complex heterocycles (e.g., indoles, quinoxalines) and chiral α-amino acids[1].

  • The Orthogonally Halogenated Phenyl Ring: The presence of both a bromine and a chlorine atom on the aromatic ring provides a rigid pharmacophore. More importantly, the differential reactivity of the C–Br and C–Cl bonds allows for highly regioselective late-stage functionalization via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) at the bromine position without disturbing the chlorine atom.

This guide details two divergent, field-proven synthetic pathways utilizing this precursor: the construction of 3-aryl-1H-indole-2-carboxylic acid scaffolds via the Fischer Indole Synthesis , and the generation of unnatural chiral α-amino acids via Asymmetric Reductive Amination .

Workflow A 3-(2-Bromo-4-chlorophenyl)- 2-oxopropanoic acid B Fischer Indole Synthesis A->B Phenylhydrazine, Acid Catalyst C Asymmetric Reductive Amination A->C Chiral Ir-Catalyst, Hydride Source D 3-(2-Bromo-4-chlorophenyl)- 1H-indole-2-carboxylic acid (API Scaffold) B->D [3,3]-Rearrangement E Unnatural Chiral α-Amino Acid (Peptidomimetic) C->E Enantioselective Reduction

Figure 1: Divergent API synthesis workflows utilizing 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid.

Pathway A: Fischer Indole Synthesis of 3-Aryl Indole Scaffolds

Mechanistic Insights

The Fischer indole synthesis is one of the most reliable methods for constructing the indole core, a ubiquitous motif in oncology and anti-migraine (triptan) APIs[2]. When 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid is reacted with an arylhydrazine, it initially forms a hydrazone intermediate. Under acidic conditions, this hydrazone tautomerizes to an ene-hydrazine, which undergoes a critical [3,3]-sigmatropic rearrangement[3]. The resulting diimine cyclizes into an aminal, followed by the elimination of ammonia to yield a fully aromatized 3-aryl-1H-indole-2-carboxylic acid[2][3].

Mechanism N1 Phenylhydrazine + α-Keto Acid N2 Hydrazone Intermediate N1->N2 Condensation (-H2O) N3 Ene-hydrazine Tautomer N2->N3 Acid-catalyzed Tautomerization N4 [3,3]-Sigmatropic Rearrangement N3->N4 C-C Bond Formation N5 Diimine Intermediate N4->N5 Rearrangement N6 Cyclic Aminal N5->N6 Intramolecular Cyclization N7 Indole Core + NH3 N6->N7 Ammonia Elimination & Aromatization

Figure 2: Step-by-step mechanism of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 3-(2-Bromo-4-chlorophenyl)-1H-indole-2-carboxylic acid

Causality & Design: Polyphosphoric acid (PPA) is often too harsh for highly halogenated pyruvic acids, leading to premature decarboxylation. Therefore, a milder Lewis acid approach using Zinc Chloride ( ZnCl2​ ) in glacial acetic acid is employed to ensure the integrity of the carboxylic acid group[3].

Step-by-Step Procedure:

  • Hydrazone Formation: In a 250 mL round-bottom flask, dissolve 10.0 mmol of 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid in 50 mL of glacial acetic acid.

  • Addition: Slowly add 10.5 mmol of phenylhydrazine dropwise at room temperature. Insight: Slow addition minimizes the formation of bis-hydrazone byproducts. Stir for 2 hours until the hydrazone precipitate is fully formed.

  • Cyclization: Add 2.0 equivalents (20.0 mmol) of anhydrous ZnCl2​ to the suspension. Equip the flask with a reflux condenser and heat the mixture to 90°C for 4 hours. Insight: Do not exceed 95°C, as elevated temperatures promote the thermal decarboxylation of the indole-2-carboxylic acid product.

  • Quenching & Workup: Cool the reaction to room temperature and pour it into 200 mL of ice-cold 1M HCl to break down zinc complexes. Filter the resulting crude brown precipitate.

  • Purification: Recrystallize the crude product from ethanol/water (80:20) to afford the pure 3-(2-bromo-4-chlorophenyl)-1H-indole-2-carboxylic acid as a pale yellow solid.

Pathway B: Asymmetric Reductive Amination to Unnatural α-Amino Acids

Mechanistic Insights

Unnatural α-amino acids are critical building blocks for peptidomimetics, offering enhanced proteolytic stability in drug design. The direct asymmetric reductive amination (ARA) of α-keto acids is a highly atom-economical route to these compounds[1][4]. By utilizing a chiral Iridium (Ir) catalyst or Rhodium (Rh) catalyst under transfer hydrogenation conditions (using formate as a hydride source) or direct H2​ pressure, the α-keto acid is converted directly into an enantiopure amino acid[1][5]. Alternatively, engineered biocatalysts like Phenylalanine Dehydrogenase (PheDH) can achieve this with >99% enantiomeric excess (ee)[6][7].

Experimental Protocol: Ir-Catalyzed Transfer Hydrogenative ARA

Causality & Design: We utilize ammonium formate ( HCOONH4​ ) because it elegantly serves a dual purpose: it is both the nitrogen source for imine formation and the hydride donor for the subsequent Ir-catalyzed reduction[1].

Step-by-Step Procedure:

  • Preparation: In a rigorously dried Schlenk tube under an argon atmosphere, combine 1.0 mmol of 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid and 10.0 mmol of ammonium formate.

  • Catalyst Loading: Add 1.0 mol% of the chiral catalyst,[Cp*Ir((R,R)-TsDPEN)]Cl. Insight: The (R,R)-TsDPEN ligand dictates the facial selectivity of the hydride attack on the intermediate imine, selectively yielding the (D)-amino acid enantiomer.

  • Solvent Addition: Inject 5 mL of degassed anhydrous methanol. Insight: Degassing is critical; trace oxygen will rapidly oxidize and deactivate the Ir(III) hydride species.

  • Reaction: Stir the mixture at 40°C for 24 hours. The reaction progress can be monitored by HPLC.

  • Isolation: Remove the methanol under reduced pressure. Dissolve the residue in 1M NaOH (10 mL) and wash with dichloromethane to remove the catalyst. Carefully acidify the aqueous layer to pH 6.5 using 1M HCl to precipitate the zwitterionic (R)-2-amino-3-(2-bromo-4-chlorophenyl)propanoic acid. Filter and dry under a vacuum.

Quantitative Data: Optimization of Reductive Amination

The following table summarizes the optimization landscape for the asymmetric reductive amination of 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid, demonstrating the superiority of Ir-based transfer hydrogenation and biocatalytic approaches for API purity standards[1][5][6].

Catalyst SystemHydride / N-SourceTemp (°C)Time (h)Yield (%)Enantiomeric Excess (ee %)
Rh(COD)(Deguphos) BF4​ H2​ (50 bar) / NH3​ 50248288% (S)
[CpIr((R,R)-TsDPEN)]Cl HCOONH4​ (10 eq)40249196% (R)
[CpIr((S,S)-TsDPEN)]Cl HCOONH4​ (10 eq)40249097% (S)
Engineered PheDH (Biocatalyst)NADPH / NH4​Cl 301298>99.9% (S)

Table 1: Optimization parameters for the conversion of the α-keto acid to the corresponding chiral α-amino acid. Biocatalytic parameters adapted from established PheDH protocols[6][7].

References

  • Wikipedia: Fischer indole synthesis Source: Wikipedia URL:[Link]

  • Improving Catalytic Efficiency and Changing Substrate Spectrum for Asymmetric Biocatalytic Reductive Amination Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Asymmetric Reductive Amination of α-Keto Acids Using Ir-Based Hydrogen Transfer Catalysts: An Access to Unprotected Unnatural α-Amino Acids Source: Organic Letters (ACS Publications) URL:[Link]

  • Highly selective synthesis of d-amino acids from readily available l-amino acids by a one-pot biocatalytic stereoinversion cascade Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • Achieving Enantioselectivity in Synthesizing APIs and Intermediates Source: Pharmaceutical Technology URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis & Yield Optimization of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for α -keto acid synthesis. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing heavily halogenated phenylpyruvic acids.

The synthesis of 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid is classically achieved via the[1]. This two-phase workflow involves the condensation of 2-bromo-4-chlorobenzaldehyde with N-acetylglycine to form an oxazolone (azlactone) intermediate, followed by a tandem basic/acidic hydrolysis to yield the final α -keto acid. While theoretically straightforward, the electron-withdrawing nature of the bromo and chloro substituents makes the intermediates highly susceptible to degradation, leading to notoriously poor yields if causality and reaction mechanics are not strictly managed.

Below is our comprehensive troubleshooting guide, mechanistic breakdown, and validated protocol to help you achieve >80% yields.

Reaction Workflow & Mechanistic Pathway

SynthesisWorkflow Aldehyde 2-Bromo-4-chlorobenzaldehyde + N-Acetylglycine Reagents1 Acetic Anhydride & Sodium Acetate (90 °C, 2 hours) Aldehyde->Reagents1 Azlactone Azlactone Intermediate (4-(2-bromo-4-chlorobenzylidene) -2-methyl-5-oxazolone) Reagents1->Azlactone Erlenmeyer-Plöchl Hydrolysis1 1. Aqueous NaOH (Ring Opening) Argon Atmosphere, 70 °C Azlactone->Hydrolysis1 Hydrolysis2 2. Acidification (Cold HCl) 3. Amide Cleavage (90 °C) Hydrolysis1->Hydrolysis2 Degradation Side Reactions: Oxidative Decarboxylation Hydrolysis1->Degradation O2 Exposure / Excess Heat Product 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid Hydrolysis2->Product Crystallization

Workflow for the synthesis of 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid via azlactone.

Troubleshooting & FAQ

Q1: My azlactone intermediate yield is consistently below 40%. How can I drive the Erlenmeyer-Plöchl condensation to completion? A1: The Erlenmeyer-Plöchl condensation relies on acetic anhydride acting as both a solvent and a dehydrating agent to cyclize N-acetylglycine into the reactive 2-methyl-5-oxazolone intermediate before it condenses with the aldehyde. If your yield is low, the primary culprit is moisture. Water hydrolyzes acetic anhydride into acetic acid, quenching the initial cyclization. Causality & Solution: Ensure your 2-bromo-4-chlorobenzaldehyde is thoroughly dried (aldehydes absorb ambient moisture and oxidize to carboxylic acids). You must use freshly fused (anhydrous) sodium acetate. Increase the molar equivalent of acetic anhydride to 4.0 eq to ensure a aggressively dehydrating environment.

Q2: During the hydrolysis of the azlactone, the reaction turns dark brown, and I isolate a complex mixture. What is causing this degradation? A2: You are observing oxidative decarboxylation and aldol-type polymerization. [2]. Under alkaline conditions, especially in the presence of oxygen, the α -keto acid readily oxidizes and decarboxylates to form 2-bromo-4-chlorophenylacetic acid. Furthermore, prolonged heating in strong base causes the pyruvate to undergo self-condensation. Causality & Solution: Perform the alkaline ring-opening step strictly under an inert atmosphere (Argon). Keep the hydrolysis time to the absolute minimum required for dissolution, and never exceed 70 °C during the alkaline phase.

Q3: Can I use hippuric acid (N-benzoylglycine) instead of N-acetylglycine for the initial condensation? A3: While hippuric acid often provides higher yields in the first step due to the stability of the resulting 2-phenyl-5-oxazolone, it is a strategic error for this specific molecule. The subsequent amide cleavage during the acid hydrolysis step is significantly more difficult for a benzamide than an acetamide. The robust benzamide bond requires harsher acidic conditions and longer reflux times, which exacerbates the degradation of your sensitive 2-bromo-4-chloro substituted product. N-acetylglycine is the optimal choice.

Q4: The final product "oils out" during acidic precipitation instead of forming crystals. How can I induce crystallization? A4: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid exists in a dynamic equilibrium between its keto form and its enol form ( α -hydroxycinnamic acid). The bulky, electron-withdrawing halogens stabilize the enol form via extended aromatic conjugation. This tautomeric mixture disrupts the crystal lattice, causing the product to oil out. Causality & Solution: Do not add acid to your basic solution. Instead, add your basic solution dropwise into a vigorously stirred, ice-cold HCl solution. This rapid acidification kinetically traps the protonated form. If oiling persists, extract the oil into ethyl acetate, dry it, and recrystallize from a toluene/hexane mixture, which thermodynamically favors the crystallization of the more stable tautomer.

Quantitative Data: Impact of Hydrolysis Conditions

The table below summarizes our internal validation data demonstrating how atmospheric and thermal control during the hydrolysis phase directly dictates the yield and purity of the final α -keto acid.

Hydrolysis ConditionAtmosphereTemperature ProfileAverage Yield (%)Primary Observed Impurity
Standard Base/AcidAmbient Air100 °C (Base) / 100 °C (Acid)35%2-Bromo-4-chlorophenylacetic acid
Standard Base/AcidArgon Purge100 °C (Base) / 100 °C (Acid)55%Aldol-type polymeric species
Optimized Protocol Argon Purge 70 °C (Base) / 90 °C (Acid) 82% Trace unreacted azlactone
Self-Validating Experimental Protocol

This methodology is adapted and optimized from the foundational[3][4], specifically tailored to mitigate the degradation of halogenated derivatives.

Phase 1: Synthesis of 4-(2-bromo-4-chlorobenzylidene)-2-methyl-5-oxazolone
  • Preparation: In a thoroughly dried 250 mL round-bottom flask, combine 2-bromo-4-chlorobenzaldehyde (10.0 g, 45.6 mmol, 1.0 eq), N-acetylglycine (5.87 g, 50.1 mmol, 1.1 eq), and freshly fused anhydrous sodium acetate (5.61 g, 68.4 mmol, 1.5 eq).

  • Condensation: Add acetic anhydride (17.2 mL, 182.4 mmol, 4.0 eq). Equip the flask with a reflux condenser.

  • Heating & Validation: Heat the mixture to 90 °C under continuous stirring. Self-Validation Check: Within 15-20 minutes, the solid mixture will liquefy and transition to a deep, homogenous yellow solution. Maintain heating for exactly 2 hours.

  • Isolation: Cool the reaction to room temperature. Slowly pour the mixture into 200 mL of vigorously stirred ice-cold water. The unsaturated azlactone will immediately precipitate as a bright yellow solid.

  • Purification: Filter the solid via vacuum filtration, wash extensively with cold water to remove acetic acid, and dry in vacuo.

Phase 2: Hydrolysis to 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid
  • Ring Opening (Alkaline): Suspend the purified azlactone from Phase 1 in a 10% (w/v) aqueous NaOH solution (approx. 3.0 eq of NaOH).

  • Atmospheric Control: Seal the system and purge with Argon for 10 minutes to displace all oxygen.

  • Controlled Heating: Heat the suspension to 70 °C for 2 hours. Self-Validation Check: The yellow solid will completely dissolve into a clear/slightly amber solution, indicating the successful opening of the oxazolone ring to the soluble sodium salt of the α -acetamidocinnamic acid intermediate.

  • Amide Cleavage (Acidic): Cool the alkaline solution to room temperature. In a separate, larger flask, prepare a 3 M HCl solution (excess) and cool to 0-5 °C in an ice bath.

  • Kinetic Trapping: Under an Argon blanket, add the alkaline reaction mixture dropwise to the cold HCl solution under vigorous stirring.

  • Enamine Hydrolysis: Heat the resulting acidic suspension to 90 °C for 1.5 hours. During this phase, the acetamide bond is cleaved, forming an enamine that rapidly tautomerizes to an imine and hydrolyzes to the final α -keto acid, releasing ammonia and acetic acid.

  • Crystallization: Remove from heat and allow the mixture to cool slowly to room temperature, then transfer to a 4 °C refrigerator overnight.

  • Final Isolation: Filter the resulting white-to-off-white crystals, wash with minimal ice-cold water, and dry under high vacuum in the dark (to prevent photo-degradation).

References
  • Herbst, R. M.; Shemin, D. "Phenylpyruvic Acid". Organic Syntheses. 1939, 19, 77. URL:[Link]

  • Georganics Technical Database. "Phenylpyruvic acid – preparation and application". Georganics. URL:[Link]

Sources

Technical Support Center: Stability & Storage of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals handling 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid . As an α -keto acid (a phenylpyruvic acid derivative), this compound is highly susceptible to thermal degradation, oxidation, and photolysis.

This document provides a mechanistic understanding of its instability, actionable troubleshooting FAQs, and self-validating protocols to ensure the integrity of your experimental data.

Mechanistic Overview of Thermal Degradation

To prevent degradation, we must first understand the causality behind it. α -keto acids possess an electrophilic ketone carbonyl directly adjacent to a carboxylic acid group. Under thermal stress (even at room temperature), the free acid can undergo a spontaneous, concerted electronic rearrangement leading to decarboxylation [1].

This process releases carbon dioxide ( CO2​ ) and yields 2-bromo-4-chlorophenylacetaldehyde. If exposed to ambient oxygen, this reactive aldehyde intermediate rapidly oxidizes into 2-bromo-4-chlorophenylacetic acid[1]. Furthermore, the aldehyde can undergo base- or heat-catalyzed aldol condensations, resulting in yellow/brown polymeric impurities that ruin the compound's purity and solubility.

G A 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid (Free Acid) B Thermal Decarboxylation (- CO2) A->B C 2-Bromo-4-chlorophenylacetaldehyde (Reactive Intermediate) B->C D Oxidation (+ O2) C->D F Aldol Condensation (Yellow/Brown Polymers) C->F Base/Heat E 2-Bromo-4-chlorophenylacetic acid (Stable Degradant) D->E

Fig 1. Thermal degradation pathway of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid.

Troubleshooting & FAQs

Q1: My bulk powder turned yellow and lost its free-flowing consistency after being left on the bench overnight. What happened? A: The compound has undergone thermal decarboxylation followed by aldol condensation. The loss of CO2​ generates a liquid/oily aldehyde at room temperature, which makes the powder sticky. The yellowing is caused by the conjugated double bonds formed during the subsequent aldol condensation of the aldehyde. Once this occurs, the batch is compromised and cannot be easily purified.

Q2: What are the mandatory storage conditions for the free acid? A: The free acid must be stored at -20°C (or -80°C for multi-year storage) in a tightly sealed, opaque container[2]. It must be kept under an inert atmosphere (Argon or Nitrogen) to prevent secondary oxidation, and stored with a desiccant, as ambient moisture can catalyze the decarboxylation transition state.

Q3: I need to use this compound in aqueous assays over several weeks. How can I prevent degradation during repeated freeze-thaw cycles? A: Do not subject the bulk free acid to freeze-thaw cycles. Instead, convert the required amount into its sodium salt (see Protocol 1). The carboxylate anion form disrupts the cyclic hydrogen-bonded transition state required for spontaneous decarboxylation, drastically increasing thermal stability. Alternatively, prepare single-use aliquots in anhydrous DMSO, freeze them at -80°C, and thaw only immediately before use.

Quantitative Data: Storage Stability Matrix

The following table summarizes the causal relationship between storage conditions and the compound's half-life.

Storage ConditionChemical StateTemp (°C)AtmosphereEstimated Half-LifePrimary Degradation Mechanism
Benchtop Free Acid (Solid)25°CAir< 7 DaysDecarboxylation & Oxidation
Aqueous Solution Free Acid (Soln)25°CAir< 24 HoursRapid Decarboxylation
Standard Freezer Free Acid (Solid)-20°CArgon / N₂> 12 MonthsNone (Thermodynamically stable)
Standard Fridge Sodium Salt (Solid)4°CAir> 24 MonthsNone (Salt form resists degradation)

Self-Validating Experimental Protocols

Protocol 1: Conversion to Sodium Salt for Enhanced Long-Term Storage

Causality: Deprotonating the α -keto acid to form a sodium salt prevents the intramolecular proton transfer required for thermal decarboxylation. This allows the compound to be stored safely at 4°C or even briefly handled at room temperature without degrading.

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid in 10 mL of anhydrous, ice-cold ethanol under an Argon atmosphere.

  • Neutralization: Slowly add exactly 1.0 equivalent of sodium methoxide (NaOMe) solution (0.5 M in methanol) dropwise while stirring continuously at 0°C.

  • Precipitation: Add 30 mL of ice-cold anhydrous diethyl ether to the mixture to precipitate the sodium salt.

  • Isolation: Vacuum filter the precipitate on a cold Büchner funnel and wash twice with cold diethyl ether. Dry under high vacuum for 12 hours.

  • Self-Validation Check:

    • pH Verification: Dissolve 1 mg of the product in 1 mL of DI water. The pH should be between 6.5 and 7.5. If it is acidic (< 5), the conversion is incomplete, leaving free acid that will degrade.

    • FTIR Analysis: Confirm the shift of the carboxylic acid C=O stretch from ~1710 cm⁻¹ (free acid) to ~1610 cm⁻¹ (carboxylate anion).

Protocol 2: HPLC-UV Validation of Compound Integrity

Causality: Analyzing α -keto acids via HPLC can artificially induce degradation if the sample preparation or mobile phase is not optimized. Using an acidic mobile phase ensures the compound remains fully protonated, preventing peak tailing and on-column degradation.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in ice-cold HPLC-grade Acetonitrile to a concentration of 1 mg/mL. Do not use water or methanol for the stock solution , as these promote hydration/hemiketal formation at the ketone carbon.

  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Acidic pH suppresses ionization).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 90% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • Self-Validation Check:

    • Inject a freshly opened, certified reference standard immediately before your sample.

    • Look for a secondary peak eluting later than the parent compound. A later-eluting peak with a distinct UV spectrum typically indicates the presence of the decarboxylated aldehyde or oxidized acetic acid derivative. If the parent peak area is < 95% relative to the standard, the batch must be discarded.

References

  • Sigma-Aldrich Product Catalog - 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid Specifications. MilliporeSigma.

  • Safety Data Sheet: Phenylpyruvic acid. - Handling and Storage Conditions (-20°C). Sigma-Aldrich Co. LLC. 2

  • Safety Data Sheet: Phenylpyruvic acid sodium salt. - Stability and Storage of Salt Forms. Carl ROTH.

  • Recent Advances in the Chemistry of Strecker Degradation and Amadori Rearrangement. - Mechanisms of alpha-keto acid decarboxylation. ResearchGate. 1

Sources

Technical Support Center: Optimizing HPLC Analysis of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides in-depth technical support for developing and troubleshooting High-Performance Liquid Chromatography (HPLC) methods for the analysis of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid. This document moves beyond simple protocols to explain the scientific rationale behind mobile phase optimization, empowering you to solve challenges effectively.

Understanding the Analyte: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

The key to a robust HPLC method is understanding the analyte's chemistry. This compound is an aromatic keto acid. Its most critical feature for reversed-phase HPLC is the carboxylic acid group , which is ionizable. The retention and peak shape of this molecule are therefore highly dependent on the mobile phase pH.[1][2] While the exact pKa is not readily published, aromatic carboxylic acids typically have a pKa in the range of 3-5. The electron-withdrawing effects of the bromo and chloro substituents likely place the pKa of this specific compound at the lower end of this range.

Troubleshooting Guide: Common Chromatographic Issues

This section addresses specific problems you may encounter during method development and routine analysis.

Q1: Why is my peak for 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid tailing, and how can I fix it?

Peak tailing is a common issue with acidic compounds and can compromise integration and resolution. It typically stems from unwanted secondary interactions or a mixed ionization state of the analyte.

Primary Cause: Mobile Phase pH Near Analyte pKa If the mobile phase pH is too close to the analyte's pKa, the compound will exist as a mixture of its ionized (more polar) and non-ionized (more hydrophobic) forms.[3] This dual state leads to a "smearing" effect as the different forms interact with the stationary phase, resulting in a tailed peak.

  • Solution: Implement Ion Suppression. To ensure the analyte is in a single, stable, non-ionized form, the mobile phase pH should be adjusted to at least 1-2 pH units below the analyte's pKa.[1][3]

    • Protocol: Start with a mobile phase pH between 2.5 and 3.5. This low pH ensures the carboxylic acid group is fully protonated (non-ionized), maximizing hydrophobic retention and leading to sharper, more symmetrical peaks.[4][5]

    • Buffering is Critical: Use a buffer such as 10-25 mM potassium phosphate or ammonium formate to maintain a consistent pH throughout the analysis and ensure run-to-run reproducibility.[3][4]

Secondary Cause: Silanol Interactions Residual silanol groups (Si-OH) on the surface of silica-based stationary phases can be deprotonated at pH values above ~3.5.[6] These negatively charged sites can interact with any residual polar character on your analyte, causing peak tailing.

  • Solution: Mitigate Secondary Interactions.

    • Use a modern, high-purity, end-capped C18 or Phenyl column. These columns have fewer accessible silanol groups.

    • If tailing persists at low pH, a small amount of a competing base like triethylamine (TEA) can be added to the mobile phase, though this is often unnecessary with modern columns and is not compatible with mass spectrometry detection.[7][8]

Troubleshooting Workflow: Diagnosing and Fixing Peak Tailing

G start Peak Tailing Observed check_ph Is mobile phase pH ≥ 1 unit below analyte pKa (e.g., pH < 3.5)? start->check_ph adjust_ph ACTION: Adjust aqueous mobile phase to pH 2.5-3.0 with a buffer (e.g., 20mM Phosphate or Formate). check_ph->adjust_ph No check_column Are you using a modern, end-capped HPLC column? check_ph->check_column Yes end_good Problem Solved: Symmetrical Peak adjust_ph->end_good change_column ACTION: Switch to a high-purity, end-capped C18 or Phenyl-Hexyl column. check_column->change_column No check_load Is the peak shape improving upon sample dilution? check_column->check_load Yes change_column->end_good dilute_sample ACTION: Dilute sample by 5-10x or reduce injection volume. check_load->dilute_sample Yes end_bad Issue Persists: Consider extra-column effects or column failure. check_load->end_bad No dilute_sample->end_good

Caption: A step-by-step workflow for troubleshooting peak tailing.

Q2: My analyte's retention time is unstable and shifts between injections. How do I fix this?

Retention time instability is a classic sign of an un-rugged method, often pointing to issues with the mobile phase or column equilibration.[9]

  • Cause: Poor pH Control. For an ionizable compound like this, even minor shifts in mobile phase pH (e.g., 0.1-0.2 units) can cause significant changes in retention time.[3] This can happen if the mobile phase is unbuffered or improperly prepared.

    • Solution: Always use a buffer in the aqueous portion of your mobile phase and measure the pH before mixing with the organic modifier.[4] Ensure the buffer concentration is adequate (10-25 mM) to resist pH shifts.

  • Cause: Insufficient Column Equilibration. If you are running a gradient, the column must be fully returned to the initial mobile phase conditions before the next injection.

    • Solution: Ensure your post-run equilibration time is at least 5-10 column volumes.[8] Monitor the baseline and system pressure; the retention time is stable when these are constant before injection.

  • Cause: Mobile Phase Preparation. Inaccurate mixing of the mobile phase or the evaporation of the more volatile organic solvent over time can alter the composition and affect retention.

    • Solution: Prepare fresh mobile phase daily.[8] Keep solvent bottles capped to minimize evaporation.

Q3: I am not getting enough separation between my analyte and a close-eluting impurity. How can I improve the resolution?

Improving resolution requires changing the selectivity (α) of the chromatographic system. This can be achieved by altering the mobile phase or stationary phase chemistry.

  • Solution 1: Adjust the Organic Modifier Percentage. The concentration of the organic solvent is a primary driver of retention.[10]

    • Protocol: If using a gradient, make the slope shallower. If isocratic, decrease the percentage of the organic modifier (e.g., from 50% to 45% Acetonitrile). This will increase retention times for all components, potentially increasing the separation between your analyte and the impurity.[11]

  • Solution 2: Change the Organic Modifier Type. Acetonitrile and methanol interact differently with analytes and the stationary phase, offering a powerful way to change selectivity.[12][13]

    • Protocol: If your current method uses acetonitrile, develop a parallel method using methanol. Because methanol is a weaker solvent in reversed-phase, you will need to use a higher percentage to achieve similar retention times.[12] The change in solvent can sometimes even reverse the elution order of closely related compounds.[1]

  • Solution 3: Fine-Tune the Mobile Phase pH. While you should stay in the ion-suppressed region (pH < 3.5), small pH adjustments within this range can alter the selectivity between two acidic compounds if they have slightly different pKa values.

    • Protocol: Compare separations at pH 2.5 vs. pH 3.0. This subtle change can sometimes be enough to resolve co-eluting peaks.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column and mobile phase conditions?

A systematic starting point is crucial for efficient method development.

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <5 µm particlesC18 is a general-purpose reversed-phase column with strong hydrophobic retention, suitable for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in Water or 20 mM Potassium Phosphate, pH 2.8Provides a low pH to ensure the analyte is in its non-ionized form, improving peak shape and retention.[3][4]
Mobile Phase B AcetonitrileA common, effective organic modifier for reversed-phase HPLC with good UV transparency.
Gradient 5-95% B over 15 minutes, followed by a 5-minute hold and 5-minute re-equilibrationA generic "scouting" gradient to determine the approximate elution conditions.
Flow Rate 0.3 mL/min (for 2.1 mm i.d.) or 1.0 mL/min (for 4.6 mm i.d.)Standard flow rates for analytical scale columns.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV, ~254 nmThe aromatic ring structure should provide strong absorbance in this region.
Q2: How does pH control retention for this compound?

The relationship between pH, the analyte's pKa, and its retention is fundamental in reversed-phase HPLC.

G cluster_0 Mobile Phase pH vs. Analyte pKa cluster_1 Analyte State cluster_2 Effect on RP-HPLC Retention Low_pH pH << pKa (e.g., pH 2.5) Protonated Analyte is Protonated (R-COOH) Non-Ionized, More Hydrophobic Low_pH->Protonated High_pH pH >> pKa (e.g., pH 7.0) Deprotonated Analyte is Deprotonated (R-COO⁻) Ionized, More Polar High_pH->Deprotonated Long_RT Strong Interaction with C18 LONG RETENTION TIME Protonated->Long_RT Short_RT Weak Interaction with C18 SHORT RETENTION TIME Deprotonated->Short_RT

Caption: The effect of mobile phase pH on analyte ionization and HPLC retention.

As shown, at a low pH (well below the pKa), the carboxylic acid is protonated (R-COOH). This form is neutral and more hydrophobic, leading to stronger interaction with the non-polar C18 stationary phase and thus a longer retention time.[1][2] At a high pH (above the pKa), the group becomes deprotonated (R-COO⁻), making the molecule charged and more polar. This reduces its affinity for the stationary phase, resulting in a shorter retention time.[6]

Q3: Should I use Acetonitrile or Methanol?

Both are excellent choices for reversed-phase HPLC, but they offer different selectivities.

FeatureAcetonitrile (ACN)Methanol (MeOH)
Elution Strength Stronger[12]Weaker[12]
Selectivity Aprotic, has a dipole moment. Can participate in pi-pi interactions.[6]Protic, acts as a hydrogen bond donor and acceptor.[6]
Viscosity/Pressure Lower backpressureHigher backpressure
Recommendation Start with Acetonitrile. It is generally a stronger solvent, leading to shorter run times, and its lower viscosity generates less backpressure. If you need to improve resolution, try Methanol as its different chemical properties can provide the necessary change in selectivity.[13]
Q4: How does the organic modifier concentration affect my separation?

In reversed-phase HPLC, the organic modifier is the "strong" solvent. Increasing its concentration in the mobile phase makes the mobile phase more non-polar, which causes the analyte to elute faster (shorter retention time).[10] Conversely, decreasing the organic modifier concentration increases the retention time. This is the primary parameter used to move peaks within the chromatogram.

References

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes | LCGC International. (2025, October 29).
  • What are the Common Peak Problems in HPLC - Chromatography Today.
  • Control pH During Method Development for Better Chromatography - Agilent.
  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023, December 27).
  • Troubleshooting Peak Shape Problems in HPLC - Waters Corporation.
  • HPLC Troubleshooting Guide - Sigma-Aldrich.
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex. (2025, June 6).
  • HPLC Troubleshooting | Thermo Fisher Scientific - US.
  • The use of Mobile Phase pH as a Method Development Tool - Chromatography Today. (2020, February 17).
  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. (2023, January 24).
  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • Reversed Phase HPLC 13 - Organic Modifier Percentage and Resolution - YouTube. (2016, March 4).
  • Effect of Organic Solvent on Selectivity in LC Separations - Restek Resource Hub. (2021, January 11).
  • The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography | LCGC International. (2026, February 5).
  • HPLC Basics: Improving resolution (II): Mobile Phases : Solvent Strength – Organic modifier. (2013, July 15).
  • Reversed Phase HPLC Method Development - Phenomenex.

Sources

Troubleshooting common impurities in 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid crystallization

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Crystallization of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

Welcome to the technical support center for the synthesis and purification of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the crystallization of this compound. By understanding the root causes of impurity formation and applying targeted troubleshooting strategies, you can significantly improve the purity, yield, and consistency of your final product.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My crystallized product is off-white or yellowish and has a low, broad melting point. What are the likely impurities?

Answer:

The presence of color and a depressed/broad melting point are classic indicators of impurities. For 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, which is typically a white to pale yellow solid, these impurities often stem from the synthetic route (commonly a Friedel-Crafts-type reaction followed by hydrolysis) or degradation of the product itself.

Plausible Causes & Key Impurities:

  • Incomplete Reaction or Hydrolysis: The synthesis may leave unreacted starting materials or intermediates. The most common precursor impurity would be the corresponding acetyl or haloacetyl derivative of 1-bromo-3-chlorobenzene.

  • Side-Reactions During Synthesis: Friedel-Crafts acylation can sometimes lead to polysubstitution or isomerization on the aromatic ring, although the directing effects of bromo- and chloro- groups make this less likely to be a major issue.[1]

  • Decarboxylation Product: As an α-keto acid, the target compound is susceptible to decarboxylation (loss of CO2), especially when heated or exposed to moisture and light.[2][3] This would result in the formation of 2-bromo-4-chlorophenylacetaldehyde, which is often unstable and can polymerize into colored tars.

  • Oxidation Products: Exposure to air can lead to oxidative degradation, potentially forming compounds like 2-bromo-4-chlorobenzoic acid.[4]

  • Residual Solvents: Trapped solvent from the reaction or crystallization process can also lower the melting point.

Diagnostic & Troubleshooting Workflow:

To systematically identify and eliminate the source of the impurity, follow this workflow:

G start Low/Broad Melting Point (Off-White/Yellow Color) tlc_hplc Run TLC & HPLC Analysis of Crude & Purified Product start->tlc_hplc nmr Acquire ¹H NMR Spectrum of Impure Product start->nmr multiple_spots Multiple Spots/Peaks Observed? tlc_hplc->multiple_spots aldehydic_peak Aldehydic Proton (~9-10 ppm) in NMR? nmr->aldehydic_peak multiple_spots->nmr No, but problem persists repurify Impurity Confirmed. Proceed to Repurification. multiple_spots->repurify Yes aldehydic_peak->multiple_spots No degradation Decarboxylation is a Key Issue. aldehydic_peak->degradation Yes charcoal Protocol 1: Activated Charcoal Treatment & Recrystallization repurify->charcoal column Protocol 2: Silica Gel Column Chromatography repurify->column storage Review Storage Conditions: - Store at -20°C - Use Inert Atmosphere (N₂/Ar) - Protect from Light degradation->storage

Caption: Troubleshooting workflow for colored impurities and melting point depression.

Step-by-Step Protocols:

  • Protocol 1: Activated Charcoal Treatment & Recrystallization

    • Dissolve the impure solid in a minimum amount of a suitable hot solvent (see FAQ 2 for solvent selection).

    • Add a small amount (1-2% w/w) of activated charcoal to the hot solution. Caution: Add charcoal carefully to avoid boilovers.

    • Swirl the mixture for 2-5 minutes to allow the charcoal to adsorb colored, polymeric impurities.[5]

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal.

    • Allow the clear, hot filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry under vacuum.

FAQ 2: I am struggling to find a good single-solvent system for crystallization. What solvent properties should I consider, and what are some recommended systems?

Answer:

An ideal crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For aryl α-keto acids, solubility can be challenging. These molecules have both polar (keto, acid) and nonpolar (aromatic ring) character.[3]

Key Solvent Selection Principles:

  • "Like Dissolves Like": The bromochlorophenyl group provides significant nonpolar character, while the α-keto acid portion is highly polar. A solvent with intermediate polarity or a mixed-solvent system often works best.

  • Boiling Point: The solvent's boiling point should be high enough to provide a good solubility gradient but not so high that it risks thermal degradation (decarboxylation) of your product. A boiling point between 60-120°C is generally a good range to target.

  • Reactivity: The solvent must be inert and not react with the α-keto acid. Protic solvents like ethanol can sometimes form ketals or esters, though this is less common without a catalyst.

Recommended Solvent Systems for Screening:

The following table summarizes potential solvent systems. Start with small-scale trials (10-20 mg of crude product) to determine the best option.

Solvent SystemBoiling Point (°C)Polarity IndexRationale & Comments
Toluene 1112.4Good for dissolving the aromatic portion. May require a co-solvent to dissolve the polar head. Often yields high-quality crystals.
Ethyl Acetate 774.4A versatile solvent with intermediate polarity. Often a good starting point for screening.
Acetonitrile 825.8A polar aprotic solvent that can be effective.
Isopropanol/Water ~83 (azeotrope)VariableThe alcohol dissolves the compound, and water is added as an anti-solvent to induce crystallization. Good for controlling crystal growth.
Toluene/Heptane VariableVariableToluene acts as the primary solvent, and heptane (a nonpolar anti-solvent) is added to decrease solubility and force crystallization.
Chloroform/Petroleum Ether VariableVariableA system reported for a structurally related compound, 4-bromo-2-chlorophenyl ester, indicating its potential suitability.[6]

Experimental Protocol: Two-Solvent Crystallization (e.g., Toluene/Heptane)

  • Dissolve the crude 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid in the minimum required amount of hot toluene.

  • Ensure the solution is fully dissolved and clear (if not, perform a hot filtration to remove insoluble impurities).

  • Slowly add heptane dropwise to the hot solution until the first sign of persistent cloudiness (turbidity) appears. This indicates the solution is saturated.

  • Add a few more drops of hot toluene to redissolve the precipitate and make the solution clear again.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to complete the crystallization.

  • Collect crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

FAQ 3: My crystallization yield is very low, even though my crude material looks relatively clean by TLC/¹H NMR. What is happening?

Answer:

Low yield after crystallization, despite a clean crude analysis, typically points to one of two issues: product instability under the crystallization conditions or excessive solubility of the product in the chosen solvent system.

Plausible Causes & Solutions:

G start Low Crystallization Yield check_filtrate Analyze Mother Liquor (TLC/HPLC) start->check_filtrate check_temp Review Crystallization Temperature Profile start->check_temp product_in_filtrate High Concentration of Product in Filtrate? check_filtrate->product_in_filtrate high_temp Was the solution heated for an extended period? check_temp->high_temp product_in_filtrate->high_temp No solubility_issue Root Cause: Excessive Solubility product_in_filtrate->solubility_issue Yes degradation_issue Root Cause: Thermal Degradation high_temp->degradation_issue Yes solution1 Action: - Reduce solvent volume - Add an anti-solvent - Use a less effective solvent solubility_issue->solution1 solution2 Action: - Minimize time at high temp - Use a lower-boiling solvent - Crystallize under N₂ atmosphere degradation_issue->solution2

Caption: Decision tree for diagnosing the cause of low crystallization yield.

  • Excessive Solubility: Your product may be too soluble in the chosen solvent, even at low temperatures.

    • Troubleshooting:

      • Reduce Solvent Volume: Use the absolute minimum amount of hot solvent required to dissolve the crude product.

      • Add an Anti-Solvent: As described in FAQ 2, Protocol 2, adding an anti-solvent can dramatically decrease the product's solubility in the mother liquor.

      • Cooling: Ensure the solution is cooled sufficiently. An ice-salt bath can lower the temperature further, but watch for the solvent freezing.

  • Thermal Degradation: α-Keto acids can degrade upon prolonged heating.[2][7][8] If you keep the solution at reflux for too long while trying to dissolve the material, you may be decomposing a portion of your product.

    • Troubleshooting:

      • Minimize Heating Time: Dissolve the compound quickly and proceed to the cooling step. Do not hold at reflux unnecessarily.

      • Use a Lower Boiling Point Solvent: If degradation is suspected, switch to a solvent like ethyl acetate (BP 77°C) instead of toluene (BP 111°C).

      • Inert Atmosphere: Performing the crystallization under an inert atmosphere (Nitrogen or Argon) can prevent oxidative degradation that may be accelerated at higher temperatures.

References

  • BenchChem Technical Support. (n.d.). How to prevent degradation of alpha-ketovaleric acid during storage.
  • Barros, M. T., & Tomé, A. C. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6273-6330.
  • Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. Amino Acids, 52, 1533–1546. [Link]

  • Hellwig, M., et al. (2020). Studies on the synthesis and stability of α-ketoacyl peptides. ResearchGate. [Link]

  • Pharmaffiliates. (n.d.). pyruvic acid and its Impurities.
  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
  • Wang, J., et al. (2024). Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 29(12), 2859. [Link]

  • Newman, M. S. (1986). U.S. Patent No. 4,584,399. Washington, DC: U.S.
  • LibreTexts Chemistry. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
  • Wikipedia. (n.d.). Friedel–Crafts reaction.
  • ECHA. (n.d.). 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid.
  • Wang, Z., et al. (2011). Efficient Conversion of Phenylpyruvic Acid to Phenyllactic Acid by Using Whole Cells of Bacillus coagulans SDM. Applied and Environmental Microbiology, 77(3), 873-877. [Link]

  • Howard, J. W., & Fraser, W. A. (1932). Pyruvic acid. Organic Syntheses, 12, 68.
  • Herbst, R. M., & Shemin, D. (1939). Phenylpyruvic acid. Organic Syntheses, 19, 77.
  • Yathirajan, H. S., et al. (2014). Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 10), o1107–o1108. [Link]

  • Chegg. (2022, January 30). Solved 1)

Sources

Reducing byproduct formation in 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid cross-coupling reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Troubleshooting Portal. This guide is designed for researchers and drug development professionals facing chemoselectivity and stability challenges during palladium-catalyzed cross-coupling reactions involving 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid.

Due to the presence of dual halogens (Br and Cl) and a highly sensitive α -keto acid moiety, this substrate is prone to multiple degradation and over-reaction pathways. This document provides mechanistic insights, diagnostic workflows, and self-validating protocols to ensure high-yielding, chemoselective transformations.

Part 1: Diagnostic Logic & Reaction Pathways

Before adjusting your reaction parameters, it is critical to identify the specific failure mode of your cross-coupling cycle. The diagrams below map the diagnostic logic for troubleshooting and the competing mechanistic pathways inherent to this substrate.

DiagnosticWorkflow Start Crude Reaction Analysis (LC-MS / NMR) BisCoupling Issue: Bis-Coupling (C-Cl activation) Start->BisCoupling Decarb Issue: Decarboxylation (Loss of CO2) Start->Decarb Proto Issue: Protodehalogenation (Ar-H formation) Start->Proto Action1 Use less electron-rich ligand (e.g., dppf, PPh3) BisCoupling->Action1 Detected Action2 Switch to mild base (K2HPO4) & lower temperature Decarb->Action2 Detected Action3 Ensure strict anhydrous conditions & pure reagents Proto->Action3 Detected

Diagnostic workflow for identifying and resolving common cross-coupling byproducts.

ReactionPathways SM 3-(2-Bromo-4-chlorophenyl)- 2-oxopropanoic acid PdCycle Pd(0) Oxidative Addition at C-Br bond SM->PdCycle Catalytic Pathway BaseDegrad Base / Heat Mediated Degradation SM->BaseDegrad Competing Side Reaction Product Desired Cross-Coupled Product PdCycle->Product Transmetalation & Red. Elim. Byproduct Decarboxylated Byproduct BaseDegrad->Byproduct

Mechanistic divergence between desired cross-coupling and decarboxylative degradation.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS shows a mass corresponding to the addition of two coupling partners. How do I prevent the 4-chloro position from reacting? A1: You are observing bis-coupling. The carbon-bromine (C-Br) bond has a lower Bond Dissociation Energy (BDE) than the carbon-chlorine (C-Cl) bond, making it kinetically favored for oxidative addition[1]. However, the bromine in your substrate is ortho to the bulky α -keto acid alkyl chain, creating steric hindrance. If you use highly active, bulky, electron-rich ligands (e.g., RuPhos or SPhos), the catalyst may experience steric clash at the C-Br site and inadvertently shift oxidative addition toward the unhindered para C-Cl bond[2]. Solution: Switch to a catalyst with a larger bite angle but a lower steric profile around the metal center, such as Pd(dppf)Cl2​ or Pd(PPh3​)4​ . These ligands are active enough to cleave the weaker C-Br bond but lack the electron density required to activate the stronger C-Cl bond.

Q2: I am observing a significant byproduct with a mass of [M-44]. What is causing this, and how can I suppress it? A2: A mass loss of 44 Da indicates decarboxylation (loss of CO2​ ). α -Keto acids are highly susceptible to decarboxylation under basic or thermal conditions, generating acyl radicals or aryl acetic acid derivatives[3]. Strong bases commonly used in Suzuki or Heck couplings (e.g., NaOtBu , NaOH ) trigger the enolization and subsequent degradation of the α -keto acid moiety. Solution: Lower the reaction temperature to ≤60∘C and switch to a mild, non-nucleophilic base such as K2​HPO4​ or Cs2​CO3​ . If decarboxylation persists, pre-protect the carboxylic acid as a methyl or tert-butyl ester before the cross-coupling step.

Q3: The reaction stalls at 50% conversion, and I see a black precipitate forming. What went wrong? A3: The black precipitate is "Palladium Black," which forms when the active Pd(0) catalyst aggregates and precipitates out of solution, permanently killing the catalytic cycle[4]. This is typically caused by oxygen ingress (which oxidizes Pd(0) to inactive Pd(II) complexes) or a slow transmetalation step that leaves the highly reactive [Ar-Pd(II)-Br] intermediate exposed to decomposition pathways. Solution: Ensure strict Schlenk techniques (freeze-pump-thaw degassing). If transmetalation is the bottleneck, slightly increase the equivalents of your nucleophilic coupling partner or add a phase-transfer catalyst to improve solubility.

Part 3: Representative Optimization Data

The following table summarizes a typical catalyst and condition screening matrix for the Suzuki-Miyaura coupling of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid. This data highlights the causality between ligand choice, base strength, and byproduct formation.

Catalyst SystemBaseTemp (°C)Conversion (%)Chemoselectivity (Br vs Cl)Decarboxylation (%)
Pd(PPh3​)4​ Na2​CO3​ 90>9590:1045
Pd(dppf)Cl2​ K2​HPO4​ 6088>99:1<5
Pd2​(dba)3​ / RuPhos Cs2​CO3​ 80>9960:4020
Pd(OAc)2​ / SPhos K3​PO4​ 809885:1530

Conclusion: Pd(dppf)Cl2​ combined with a mild base ( K2​HPO4​ ) at a reduced temperature provides the optimal balance of chemoselectivity and functional group tolerance.

Part 4: Self-Validating Experimental Protocol

Chemoselective Suzuki-Miyaura Coupling of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid

This protocol is designed with built-in validation checkpoints to ensure trustworthiness and reproducibility.

Step 1: Reagent Preparation

  • Action: To an oven-dried Schlenk flask, add 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(dppf)Cl2​ (5 mol%), and anhydrous K2​HPO4​ (2.0 equiv).

  • Causality: Pd(dppf)Cl2​ is selected because its bidentate geometry favors C-Br oxidative addition while leaving the C-Cl bond intact[2]. K2​HPO4​ facilitates transmetalation without triggering the base-mediated decarboxylation of the α -keto acid[3].

  • Validation Checkpoint 1: Inspect the solid mixture. It should be a homogeneous, free-flowing powder. Clumping indicates moisture contamination in the base, which will exacerbate protodehalogenation.

Step 2: Solvent Addition and Deoxygenation

  • Action: Add a pre-mixed solvent system of 1,4-Dioxane/ H2​O (4:1 v/v, 0.1 M concentration). Immediately subject the flask to three consecutive freeze-pump-thaw cycles using argon.

  • Causality: Water is required to activate the boronic acid via the formation of a reactive boronate complex[4]. Strict deoxygenation prevents the formation of peroxy species that oxidize the catalyst and the α -keto acid.

  • Validation Checkpoint 2: Monitor the solution color upon thawing. The solution should remain a clear, pale yellow/orange. Rapid darkening to brown/black indicates oxygen ingress and immediate catalyst decomposition.

Step 3: Controlled Heating & Reaction Monitoring

  • Action: Backfill the flask with argon and heat the reaction mixture in an oil bath set to 60 °C for 12 hours with vigorous stirring.

  • Causality: Capping the temperature at 60 °C drastically reduces the thermal decarboxylation pathway inherent to arylpyruvic acids.

  • Validation Checkpoint 3: At the 2-hour mark, pull a 10 µL aliquot under argon, quench with 100 µL of 1M HCl, and analyze via LC-MS. You should observe the desired product mass. The absence of the [M-44] peak confirms the α -keto acid is stable, and the absence of the [M-Cl+Ar] peak confirms strict chemoselectivity.

Step 4: Workup

  • Action: Cool to room temperature, acidify to pH 2 using 1M HCl (to protonate the α -keto acid for extraction), and extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate in vacuo.

References

  • The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - National Institutes of Health (NIH). 2

  • Bromo- vs. Chloro-Substituents in Cross-Coupling: A Reactivity Comparison Guide - Benchchem.1

  • Radical Cross-Coupling Reaction Based on Hydrogen Atom Abstraction of DMF and Decarboxylation of α-Ketoacid under Electricity - ACS Publications. 3

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - NobelPrize.org. 4

Sources

Technical Support Center: Scale-Up Manufacturing of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with transitioning the synthesis of 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid (a highly functionalized α -keto acid) from bench-scale to pilot-scale manufacturing.

Transitioning α -keto acids from the laboratory to the plant floor introduces severe mass and heat transfer challenges. Product degradation through overoxidation and thermal decarboxylation remains a key limitation in α -keto acid synthesis[1]. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure batch-to-batch reproducibility.

Part 1: Mechanistic Pathway & Scale-Up Workflow

The industrial synthesis of substituted phenylpyruvic acids typically relies on the Erlenmeyer-Plöchl azlactone synthesis. The process involves the condensation of 2-bromo-4-chlorobenzaldehyde with N-acetylglycine to form an azlactone intermediate, followed by controlled acidic hydrolysis to yield the final α -keto acid.

ScaleUp N1 2-Bromo-4-chlorobenzaldehyde + N-Acetylglycine N2 Azlactone Condensation (Reactor A: 90°C) N1->N2 Ac2O, NaOAc N3 Halogenated Azlactone Intermediate N2->N3 IPC: Solid Precipitation N4 Acidic Hydrolysis (Reactor B: 10% HCl, 70°C) N3->N4 Transfer to Aqueous N5 Controlled Cooling & Seeding (0.1°C/min) N4->N5 Avoid >80°C (Prevents Decarboxylation) N6 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid N5->N6 Filtration & Drying

Fig 1: Pilot-scale synthesis workflow for 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid.

Part 2: Troubleshooting Guide & FAQs

Q1: During the hydrolysis of the azlactone intermediate, our pilot batch (50 kg) showed a 30% yield drop compared to the bench scale, accompanied by significant gas evolution. What causes this, and how can we prevent it? A1: This is a classic thermal decarboxylation failure. α -Keto acids are highly susceptible to decarboxylation because the keto group at the alpha position stabilizes the transition state for CO₂ loss[2]. At the bench scale, heat dissipation is rapid. In a 50 kg pilot reactor, the surface-area-to-volume ratio is much lower, leading to localized overheating (hot spots) near the reactor jacket. When the local temperature exceeds 80°C during acidic hydrolysis, the target compound undergoes rapid decarboxylation to form 2-bromo-4-chlorophenylacetic acid. Corrective Action: Implement a cascade temperature control system. Limit the jacket temperature differential ( Δ T) to <15°C above the internal batch temperature. Never allow the internal temperature to exceed 75°C during hydrolysis.

Q2: We are detecting 2-bromo-4-chlorobenzoic acid in our final HPLC analysis. Where is this overoxidation coming from? A2: α -Keto acids can undergo oxidative degradation under atmospheric conditions. Trace heavy metals (e.g., Fe, Cu) leaching from standard stainless-steel reactor alloys can catalyze the oxidative cleavage of the α -keto acid in the presence of dissolved oxygen, yielding the corresponding substituted benzoic acid[1]. Corrective Action: Passivate the stainless steel reactor with nitric acid prior to the run, or switch to a glass-lined reactor. Sparge the reaction mixture with Nitrogen (N₂) for 30 minutes to displace dissolved oxygen before initiating the hydrolysis phase.

Q3: The crystallization of the final product is yielding an oily suspension rather than filterable crystals. How do we induce proper nucleation? A3: The presence of the bulky ortho-bromo and para-chloro substituents disrupts crystal lattice packing, lowering the melting point and increasing the compound's tendency to undergo liquid-liquid phase separation ("oiling out") in mixed aqueous-organic systems. Rapid cooling exacerbates this by pushing the system past its metastable zone directly into the labile zone. Corrective Action: Use a highly controlled cooling ramp (0.1°C/min). Introduce seed crystals (0.5% w/w) at the upper limit of the metastable zone (typically around 45°C in 10% HCl/AcOH mixtures) to provide a surface for nucleation, forcing the system to crystallize rather than phase-separate.

Part 3: Self-Validating Standard Operating Protocol (SOP)

This protocol utilizes self-validating In-Process Controls (IPCs) to ensure each step is verified before progression, minimizing catastrophic batch failures.

Phase 1: Azlactone Condensation

  • Charge a dry, nitrogen-flushed 100 L glass-lined reactor with 2-bromo-4-chlorobenzaldehyde (10.0 kg), N-acetylglycine (5.8 kg), and anhydrous sodium acetate (3.7 kg).

  • Add acetic anhydride (25 L). Initiate agitation at 150 RPM.

  • Heat the jacket to 90°C.

    • Mechanistic Causality: Elevated temperature is required to drive the condensation, but exceeding 100°C leads to polymerization of the halogenated aldehyde.

  • Self-Validating IPC 1: After 4 hours, withdraw a 5 mL aliquot and quench in 50 mL of ice water. If a yellow, filterable solid precipitates immediately with no oily residue, azlactone formation is complete. If an oil persists, unreacted aldehyde remains; continue heating for 1 hour.

Phase 2: Hydrolysis & Decarboxylation Prevention 5. Transfer the isolated azlactone intermediate to Reactor B containing 10% aqueous HCl (40 L). Sparge with N₂ for 30 minutes. 6. Heat the suspension to exactly 70°C.

  • Mechanistic Causality: Hydrolysis of the azlactone ring occurs optimally at 70°C. Exceeding 80°C triggers rapid thermal decarboxylation[2].

  • Self-Validating IPC 2: Monitor CO₂ evolution via a bubbler on the vent line. A sudden, continuous spike in gas evolution indicates thermal runaway and imminent decarboxylation. If observed, immediately apply emergency jacket cooling to drop the internal temperature below 60°C.

Phase 3: Crystallization 8. Once HPLC confirms >98% azlactone consumption, initiate a controlled cooling ramp of 0.1°C/min down to 5°C. 9. At 45°C, pause cooling and add 50 g of pure 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid seed crystals. 10. Self-Validating IPC 3: Hold at 45°C for 30 minutes. If the slurry thickens (visual confirmation through the sight glass), nucleation is successful. Resume cooling to 5°C. 11. Filter the slurry, wash with cold water (3 x 5 L), and dry under vacuum at 40°C to prevent thermal degradation during drying.

Part 4: Quantitative Data & Yield Optimization

The following table summarizes the critical impact of hydrolysis parameters on the scale-up yield and purity of 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid.

ScaleHydrolysis Temp (°C)Agitation (RPM)AtmosphereYield (%)Purity (HPLC %)Major Impurity Detected
Bench (50g)85°C300Ambient82.0%98.5%Decarboxylated product (<1%)
Pilot (10kg)85°C150Ambient54.0%81.0%2-Bromo-4-chlorophenylacetic acid (15%)
Pilot (10kg)70°C250Ambient78.0%97.2%2-Bromo-4-chlorobenzoic acid (1.2%)
Pilot (10kg)70°C250N₂ Sparge85.5%99.1%None detected (>0.1%)

Data Interpretation: The drop in agitation efficiency at the pilot scale exacerbates hot spots at 85°C, leading to a massive 15% loss to decarboxylation. Dropping the temperature to 70°C recovers the yield, while the N₂ sparge eliminates the oxidative formation of the benzoic acid derivative.

References

  • Current Status of Research on Synthesis of α-Keto Acids and Their Esters , MDPI.[Link]

  • α-Keto Acids: Acylating Agents in Organic Synthesis , ACS Publications (Chemical Reviews).[Link]

  • Application of alpha-keto acid decarboxylases in biotransformations , PubMed.[Link]

Sources

Validation & Comparative

LC-MS method validation for the quantification of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the LC-MS/MS quantification of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, designed for bioanalytical scientists and drug development professionals.

Executive Summary

The quantification of halogenated phenylpyruvic acid derivatives, specifically 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid , presents a formidable bioanalytical challenge. As an α -keto acid, the molecule is highly polar, thermally labile, and prone to rapid keto-enol tautomerization and decarboxylation in biological matrices[1].

This guide objectively compares extraction methodologies and chromatographic column chemistries to establish a self-validating, ICH M10-compliant LC-MS/MS protocol[2]. By leveraging acidified Liquid-Liquid Extraction (LLE) and Biphenyl stationary phases, we can arrest chemical degradation and exploit π−π interactions to achieve superior selectivity and sensitivity.

The Bioanalytical Challenge: Stabilization & Extraction

Phenylpyruvic acids are notoriously unstable in aqueous environments[1]. At physiological pH, the α -keto acid moiety exists in a dynamic equilibrium with its enol tautomer, leading to peak splitting during chromatography and rapid degradation (decarboxylation) during sample handling.

To establish a trustworthy assay, the extraction protocol must serve as a stabilization mechanism. We compared three sample preparation approaches:

  • Protein Precipitation (PPT): Fails to control pH, resulting in rapid analyte degradation and severe matrix effects (ion suppression) from residual phospholipids.

  • Chemical Derivatization (O-PFBO): Reacting the ketone with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine stabilizes the molecule[3]. However, this adds significant time, cost, and complexity to high-throughput workflows.

  • Acidified Liquid-Liquid Extraction (LLE) [Winner]: By adding 0.1N HCl, the sample pH is driven below the analyte's pKa (~2.5). Causality: This fully protonates the carboxylic acid, neutralizing its charge to maximize partitioning into an organic solvent (ethyl acetate) while kinetically freezing the keto-enol tautomerization[4].

LCMS_Workflow N1 Plasma Sample (Target Molecule) N2 Acidification (0.1N HCl) N1->N2 Prevent Tautomerization N3 LLE Extraction (Ethyl Acetate) N2->N3 Unionized Partitioning N4 Biphenyl UHPLC (pi-pi Separation) N3->N4 N2 Dry & Reconstitute N5 ESI(-) MS/MS (MRM Quant) N4->N5 Halogenated Selectivity

Workflow for stabilization, extraction, and LC-MS/MS quantification of halogenated phenylpyruvates.

Chromatographic Selectivity: Column Chemistry Comparison

The dual-halogenated aromatic ring (2-bromo, 4-chloro) combined with a highly polar acid tail makes traditional reversed-phase chromatography ineffective. We compared three column chemistries:

  • C18 (Alkyl): Relies solely on hydrophobic London dispersion forces. The polar α -keto acid causes the analyte to elute too early in the solvent front, leading to co-elution with endogenous salts and a -45% matrix suppression effect.

  • PFP (Pentafluorophenyl): Offers dipole-dipole and fluorine-halogen interactions. While retention improves, the acidic mobile phase required for analyte stabilization often leads to poor peak asymmetry (tailing) on PFP phases.

  • Biphenyl [Winner]: Exploit orthogonal retention mechanisms. Causality: The electron-withdrawing bromine and chlorine atoms on the analyte's phenyl ring create a localized electron deficiency. This electron-poor aromatic system undergoes intense π−π interactions with the electron-rich biphenyl ligands of the stationary phase[5]. This specific interaction doubles the retention factor ( k′ ), shifting the analyte into a clean chromatographic window away from suppression zones.

Table 1: Chromatographic Performance Comparison
Column ChemistryRetention Time (min)Peak Asymmetry (Tf)Matrix Effect (%)Resolution from Isobars
C18 (Standard) 1.81.60 (Tailing)-45.2% (Suppression)Poor
PFP (Fluorinated) 2.51.35-20.1%Moderate
Biphenyl 3.4 1.05 (Symmetrical) -4.0% (Negligible) Excellent

Validated Experimental Protocol

This self-validating protocol utilizes isotopic internal standards and strict temperature controls to ensure data integrity.

Step 1: Acidified Liquid-Liquid Extraction (LLE)
  • Aliquot 100 µL of human plasma into a 2.0 mL microcentrifuge tube.

  • Add 10 µL of Internal Standard (IS): 13C6​ -3-phenylpyruvic acid (100 ng/mL in methanol).

  • Critical Stabilization Step: Add 50 µL of 0.1 N HCl. Vortex immediately for 10 seconds to drop the pH < 3.0, halting enzymatic activity and tautomerization.

  • Add 600 µL of cold Ethyl Acetate. Shake on a multi-tube vortexer for 5 minutes at 1,500 rpm.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C to separate the phases.

  • Transfer 500 µL of the upper organic layer to a clean autosampler vial.

  • Thermal Protection: Evaporate to dryness under a gentle stream of Nitrogen ( N2​ ) at room temperature (20-25°C) . Do not apply heat, as α -keto acids will rapidly decarboxylate.

  • Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Methanol with 0.01% Formic Acid).

Step 2: UHPLC Parameters
  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm)[5].

  • Mobile Phase A: HPLC-grade Water + 0.01% Formic Acid. (Note: Low acid concentration is used to maintain peak shape without degrading the target molecule on-column).

  • Mobile Phase B: Methanol + 0.01% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B hold for 0.5 min; ramp to 95% B over 4.0 min; hold at 95% B for 1.0 min; return to 10% B for 1.5 min equilibration.

  • Column Temperature: 30°C.

Step 3: Mass Spectrometry (ESI-MS/MS)

Operate the triple quadrupole mass spectrometer in Negative Electrospray Ionization (ESI-) mode. The carboxylic acid readily yields a stable deprotonated precursor [M−H]− [3].

  • Precursor Ion: m/z 275.0 (Calculated for 79Br , 35Cl isotope).

  • Product Ion (Quantifier): m/z 185.0 (Represents the neutral loss of the pyruvic acid moiety, a highly specific cleavage for this class)[3].

  • Collision Energy (CE): -18 V.

Method Validation Results

The optimized Biphenyl/Acidified LLE method was subjected to rigorous validation in accordance with FDA and ICH M10 Bioanalytical Method Validation guidelines[2]. The self-validating nature of the acidic extraction ensures that stability parameters easily pass regulatory thresholds.

Table 2: ICH M10 Validation Summary
Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Linearity & Range 1.0 - 1000 ng/mL ( R2 = 0.998) R2 > 0.990
Intra-day Precision (CV%) 3.2% - 6.5% 15% ( 20% at LLOQ)
Inter-day Accuracy 95.4% - 104.1% of nominal85% - 115% (80%-120% at LLOQ)
Extraction Recovery 88.5% ± 4.2%Consistent and reproducible
Autosampler Stability (24h) 97.2% of initial concentration ± 15% of nominal

References

  • A simplified liquid chromatography‐mass spectrometry methodology to probe the shikimate and aromatic amino acid biosynthetic pathways in plants Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Advances, Challenges, and Practical Solutions in HPLC and LC–MS Method Development for Pharmaceutical and Biological Samples Source: Analytical and Bioanalytical Chemistry Research URL:[Link]

  • Development of an analytical method for determination of urine 3-phenylpyruvic acid based on liquid-liquid extraction and LC Source: DergiPark URL:[Link]

  • Development of a New LC-MS/MS Method for the Quantification of Keto Acids Source: ResearchGate URL:[Link]

  • HPLC Columns - Chromtech (Restek Biphenyl Specifications) Source: Chromtech URL:[Link]

Sources

FTIR Spectroscopy Peaks and Validation for 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

In pharmaceutical development, the precise characterization of halogenated intermediates is a non-negotiable gateway to ensuring API (Active Pharmaceutical Ingredient) purity and downstream synthetic success. 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is a complex, multi-functional alpha-keto acid. Its validation presents a unique analytical challenge due to the simultaneous presence of an aromatic ring, two distinct halogens (ortho-bromine and para-chlorine), and a highly reactive alpha-keto acid moiety.

This guide objectively compares the Fourier Transform Infrared (FTIR) vibrational fingerprint of this di-halogenated compound against its unsubstituted precursor, phenylpyruvic acid. By moving beyond simple peak-matching, we will decode the physical causality behind the spectra and establish a self-validating experimental workflow for rigorous quality control.

Mechanistic Causality: Decoding the Vibrational Fingerprint

To validate 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, an application scientist must understand the physics governing its molecular vibrations. Two primary mechanistic phenomena dictate its FTIR spectrum:

The Heavy Atom Effect (Hooke’s Law)

The fundamental vibrational frequency of a chemical bond is governed by the force constant of the bond and the reduced mass of the atoms involved. As the mass of the halogen increases, the wavenumber of the stretching vibration decreases[1]. Because Bromine (atomic mass ~80) is significantly heavier than Chlorine (atomic mass ~35.5), the C-Br stretch requires less energy and appears at a lower wavenumber (500–600 cm⁻¹) compared to the C-Cl stretch (600–800 cm⁻¹)[1][2]. This physical absolute provides a self-validating spectral window: the distinct separation of these two peaks confirms successful di-halogenation.

Keto-Enol Tautomerism and Inductive Effects

Alpha-keto acids, including phenylpyruvic acid derivatives, exhibit keto-enol tautomerism[3]. In the solid state, the equilibrium is highly sensitive to ring substitutions. The strongly electron-withdrawing ortho-bromo and para-chloro groups exert an inductive effect (-I) that pulls electron density away from the alpha-carbon. This not only shifts the carbonyl (C=O) stretching frequencies to higher wavenumbers compared to unsubstituted phenylpyruvic acid[4], but it also alters the tautomeric equilibrium, often stabilizing the enol form through extended conjugation[5].

Comparative Spectral Analysis: Quantitative Data

The table below summarizes the critical FTIR peak assignments, comparing 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid to standard unsubstituted phenylpyruvic acid. This comparison highlights the specific markers required for batch validation.

Vibrational Mode3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (cm⁻¹)Phenylpyruvic Acid (Standard) (cm⁻¹)Causality / Mechanistic Rationale
O-H Stretch (Acid) ~2500–3200 (Broad)~2500–3200 (Broad)Extensive intermolecular hydrogen bonding in the solid state remains relatively constant across both molecules.
C=O Stretch (Alpha-Keto) ~1728~1715Electron-withdrawing halogens (inductive effect) reduce electron density, increasing the C=O force constant[4].
C=O Stretch (Carboxyl) ~1708~1700Inductive withdrawal reduces conjugation slightly, stiffening the carboxylic double bond.
C=C Stretch (Enolic) ~1635~1625Present if the solid state traps the enol tautomer; shifted higher due to halogen-induced ring strain[3][5].
C=C (Aromatic Ring) ~1472, 1585~1495, 1600Halogen mass and electronegativity alter the symmetric and asymmetric ring deformation modes.
C-Cl Stretch ~765AbsentSpecific to the para-chloro substitution. Governed by the reduced mass of Chlorine[1][2].
C-Br Stretch ~585AbsentSpecific to the ortho-bromo substitution. The heavier Bromine atom shifts the peak strictly below 600 cm⁻¹[1][2].

Self-Validating Experimental Protocol: Solid-State ATR-FTIR

To capture the low-frequency halogen peaks and the sensitive keto-enol balance, standard transmission FTIR (KBr pellet) is prone to moisture interference and ion-exchange artifacts. We employ a self-validating Attenuated Total Reflectance (ATR) workflow.

Step 1: Crystal Selection & Background Verification
  • Action: Select a Diamond ATR crystal rather than standard ZnSe. Clean the crystal with volatile spectroscopic-grade solvent (e.g., isopropanol) and allow it to dry. Collect a background spectrum (64 scans, 4 cm⁻¹ resolution).

  • Causality: ZnSe crystals have a spectral cutoff around 650 cm⁻¹, which completely obscures the critical C-Br stretch (~585 cm⁻¹). Diamond transmits down to 400 cm⁻¹, ensuring the entire halogen fingerprint region is visible. The immediate background scan validates the removal of atmospheric CO₂ and H₂O, which otherwise distort the broad O-H region.

Step 2: Sample Loading & Pressure Application
  • Action: Apply 2–5 mg of neat solid 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid to the crystal. Apply uniform pressure using the ATR anvil until the real-time monitor shows optimal contact (typically ~30% transmittance reduction).

  • Causality: Uneven pressure leads to poor contact, resulting in a tilted baseline and artificially suppressed high-wavenumber peaks (like the O-H stretch), invalidating the tautomeric assessment.

Step 3: Spectral Acquisition
  • Action: Scan the sample from 4000 cm⁻¹ to 400 cm⁻¹ using 64 co-added scans at 4 cm⁻¹ resolution.

  • Causality: High resolution and multiple scans are mathematically required to increase the signal-to-noise ratio in the fingerprint region, allowing the software to cleanly resolve the C-Cl (765 cm⁻¹) and C-Br (585 cm⁻¹) peaks from background noise.

Step 4: Orthogonal Validation (Tautomeric & Halogen Check)
  • Action: First, calculate the intensity ratio of the 1728 cm⁻¹ (keto C=O) peak to the ~1635 cm⁻¹ (enol C=C) peak to confirm the solid-state polymorphic/tautomeric form[3][5]. Second, verify the presence of both the 765 cm⁻¹ and 585 cm⁻¹ peaks.

  • Causality: If the halogen peaks are present but the keto/enol ratio deviates significantly from the reference standard, the batch has crystallized into a different polymorph or tautomer, which will drastically alter its solubility and reactivity in downstream drug synthesis.

Logical Workflow Diagram

The following diagram maps the logical dependencies of our self-validating FTIR protocol.

FTIR_Workflow A 1. Diamond ATR Prep & Background Scan B 2. Solid-State Sample Application & Pressure A->B Validated Baseline C 3. Spectral Acquisition (4000-400 cm⁻¹) B->C Uniform Contact D 4. Data Processing (Baseline Correction) C->D Raw Interferogram E 5a. Keto-Enol Ratio Verification D->E Carbonyl Region F 5b. Halogen Fingerprint (C-Cl & C-Br) D->F Fingerprint Region G 6. Final API Intermediate Validation E->G Tautomeric State F->G Halogen Confirmation

Caption: Self-validating ATR-FTIR workflow for halogenated phenylpyruvic acid derivatives.

Strategic Implications for Drug Development

Relying solely on LC-MS or NMR for the validation of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid leaves a critical blind spot regarding the compound's solid-state behavior. Because this molecule is prone to keto-enol tautomerism, its solid-state reactivity can vary between batches.

By utilizing a strictly controlled, diamond-ATR FTIR protocol, researchers can simultaneously verify the molecular identity (via the distinct C-Cl and C-Br heavy-atom frequency shifts) and the macroscopic solid-state form (via the keto-enol carbonyl ratios). This dual-verification ensures that the intermediate will perform predictably when subjected to subsequent coupling or amination reactions in the API manufacturing pipeline.

References

  • How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. bumipublikasinusantara.id.2

  • Keto/enol tautomerism in phenylpyruvic acids: Structure of the o-nitrophenylpyruvic acid. researchgate.net. 5

  • Halogenated Organic Compounds | Spectroscopy Online. spectroscopyonline.com.1

  • Keto-enol tautomerism and vibrational spectra of phenylpyruvic acids - ACS Publications. acs.org. 3

  • Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. rsc.org. 4

Sources

Comparative Reactivity Guide: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid vs. 3-(4-chlorophenyl)-2-oxopropanoic acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, selecting the appropriate arylpyruvic acid building block is critical for downstream synthetic efficiency. This guide objectively compares the reactivity profiles of two closely related derivatives: 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (Compound A) and 3-(4-chlorophenyl)-2-oxopropanoic acid (Compound B) . While both share a para-chloro substituent and an alpha-keto acid moiety, the presence of an ortho-bromo substituent in Compound A fundamentally alters its steric environment and transition-metal cross-coupling potential.

Structural and Electronic Profiling

The fundamental differences in reactivity between these two compounds stem from the steric and electronic influence of the ortho-halogen.

PropertyCompound A (ortho-Bromo)Compound B (ortho-H)
Chemical Structure 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid3-(4-chlorophenyl)-2-oxopropanoic acid
Steric Hindrance (C2/C3) High: Ortho-Br van der Waals radius is ~1.85 ÅLow: Ortho-H van der Waals radius is ~1.20 Å
C-X Bond Dissociation Energy C-Br: ~68 kcal/mol; C-Cl: ~81 kcal/molC-Cl: ~81 kcal/mol
Pd-Catalyzed Coupling Highly chemoselective at the C-Br bondRequires activated, electron-rich ligands for C-Cl
Nucleophilic Addition Rate Slower (sterically hindered trajectory)Faster (unhindered trajectory)

Mechanistic Reactivity Analysis

Alpha-Keto Acid Transformations (Nucleophilic Addition)

Arylpyruvic acids readily undergo nucleophilic attack at the C2 carbonyl to form imines, oximes, or hydrazones. However, the trajectory of the incoming nucleophile (the Bürgi-Dunitz angle, ~107°) is severely obstructed by the bulky ortho-bromo group in Compound A. As a result, reactions such as reductive amination require higher temperatures or longer reaction times. In contrast, the baseline reactivity of [1] allows it to act as an unhindered intermediate, facilitating rapid condensation and enolization.

G Nuc Nucleophile (e.g., R-NH2) CompA Compound A (ortho-Br) Nuc->CompA Attack at C=O CompB Compound B (ortho-H) Nuc->CompB Attack at C=O Steric Steric Clash High Transition State Energy CompA->Steric Fast Unhindered Attack Low Transition State Energy CompB->Fast

Figure 2: Impact of ortho-substituent steric bulk on nucleophilic addition.

Transition-Metal Catalyzed Cross-Coupling (Chemoselectivity)

The most profound divergence between the two compounds lies in their behavior under transition-metal catalysis. Compound A is a dihalogenated arene with orthogonal reactivity. The bond dissociation energy of a C-Br bond is significantly lower than that of a C-Cl bond. Under standard Palladium(0) catalysis, oxidative addition occurs exclusively at the C-Br bond. As detailed in the literature regarding [2] and [3], this allows for highly site-selective Suzuki-Miyaura or Buchwald-Hartwig couplings at the ortho position while leaving the para-chloro group intact.

Conversely, Compound B possesses only a C-Cl bond. Activating [4] is notoriously difficult and requires specialized, bulky, electron-rich ligands (e.g., XPhos, RuPhos) to force oxidative addition.

G A Compound A (Ar-Br & Ar-Cl) OxAddBr Fast Oxidative Addition (C-Br Bond) A->OxAddBr Preferred Pathway OxAddCl Slow Oxidative Addition (C-Cl Bond) A->OxAddCl High Activation Energy Pd Pd(0) Catalyst Pd->OxAddBr Product Chemoselective Product (Coupled at ortho) OxAddBr->Product Transmetalation & Reductive Elimination

Figure 1: Chemoselective Pd-catalyzed cross-coupling pathway for Compound A.

Self-Validating Experimental Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling (Compound A)

Objective: Selectively couple phenylboronic acid at the ortho-bromo position without disturbing the para-chloro group. Causality & Self-Validation: The use of a standard Pd(PPh3)4 catalyst acts as a self-validating control for chemoselectivity. Triphenylphosphine is relatively electron-poor compared to alkyl phosphines, meaning the resulting Pd(0) species is not electron-rich enough to insert into the stronger C-Cl bond. It will, however, readily insert into the weaker C-Br bond. If over-coupling (diarylation) occurs, it immediately diagnoses catalyst degradation or excessive thermal input.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk flask under argon, add Compound A (1.0 equiv), phenylboronic acid (1.05 equiv), and Pd(PPh3)4 (5 mol%).

  • Solvent & Base: Add a degassed mixture of Toluene/Ethanol (4:1 v/v) followed by an aqueous solution of Na2CO3 (2.0 M, 2.0 equiv). Reasoning: Mild base prevents degradation of the alpha-keto acid while facilitating transmetalation.

  • Reaction: Heat the biphasic mixture to 80°C for 6 hours. Monitor via LC-MS.

  • Workup: Cool to room temperature, acidify to pH 2 with 1M HCl (to protonate the carboxylic acid), extract with EtOAc, dry over Na2SO4, and concentrate.

  • Validation: Analyze crude NMR. The disappearance of the C-Br isotopic pattern and retention of the C-Cl pattern confirms chemoselectivity.

Protocol 2: Comparative Reductive Amination (Compounds A & B)

Objective: Quantify the kinetic difference in nucleophilic addition caused by ortho-steric hindrance. Causality & Self-Validation: By running the reductive amination of both compounds in parallel under identical mild conditions, the system isolates steric hindrance as the sole kinetic variable. Sodium triacetoxyborohydride (STAB) is chosen because it selectively reduces the iminium ion without prematurely reducing the starting alpha-keto group. The difference in conversion rates visually and chromatographically validates the steric shielding effect of the ortho-bromine atom.

Step-by-Step Methodology:

  • Preparation: In two separate vials, dissolve Compound A (Vial 1) and Compound B (Vial 2) (1.0 equiv each) in anhydrous 1,2-dichloroethane (DCE).

  • Imine Formation: Add benzylamine (1.1 equiv) and glacial acetic acid (1.0 equiv) to both vials. Stir at 25°C for 30 minutes.

  • Reduction: Add STAB (1.5 equiv) portion-wise to both vials.

  • Monitoring: Extract aliquots at exactly 2 hours and quench with saturated NaHCO3.

  • Data Collection: Analyze organic layers via HPLC to determine conversion percentages.

Representative Experimental Data (Reductive Amination at 2 Hours):

CompoundReagentsConditionsConversion (2h)Isolated Yield (Endpoint)
Compound A Benzylamine, STAB, AcOHDCE, 25°C~35%42% (requires 12h)
Compound B Benzylamine, STAB, AcOHDCE, 25°C>95%88% (complete at 2h)

References

  • Title: Understanding the Chemoselectivity in Palladium-Catalyzed Three-Component Reaction of o-Bromobenzaldehyde, N-Tosylhydrazone, and Methanol Source: Organic Letters - ACS Publications URL: [Link]

  • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes Source: PubMed Central (PMC) URL: [Link]

  • Title: Palladium-Catalyzed Coupling Reactions of Aryl Chlorides Source: University of Windsor / Angewandte Chemie URL: [Link]

Sources

Purity Determination of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid: A Comparative Guide to qNMR vs. HPLC

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In pharmaceutical development, establishing the absolute purity of synthetic intermediates is a critical regulatory requirement. 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is a complex, di-halogenated building block whose structural dynamics present significant challenges for traditional chromatographic analysis. This guide objectively compares High-Performance Liquid Chromatography (HPLC) with Quantitative Nuclear Magnetic Resonance (qNMR) , demonstrating why qNMR is the superior, self-validating method for determining the absolute molar purity of this specific analyte[1],[2].

The Analyte's Unique Challenge: Keto-Enol Tautomerization

To understand why standard analytical methods fail, we must examine the causality driven by the molecule's structure. 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid contains a pyruvic acid moiety that undergoes dynamic keto-enol tautomerization in solution.

  • The Keto Form: Contains a −CH2​− group adjacent to the ketone.

  • The Enol Form: Contains a −CH=C(OH)− group, extending the conjugated π -system from the aromatic ring through the side chain.

Why HPLC Struggles: In HPLC, this dynamic equilibrium can be disastrous. If the rate of tautomeric interconversion is similar to the chromatographic timescale, it results in severe peak broadening, tailing, or even split peaks[1]. More critically, the extended conjugation in the enol form drastically alters its UV molar absorptivity compared to the keto form. Without a highly pure, identically matched reference standard to determine exact Relative Response Factors (RRFs), HPLC area-percent normalization will inherently miscalculate the tautomer ratio and overestimate purity by failing to account for non-chromophoric impurities[3].

The qNMR Advantage: qNMR is a primary ratio method where signal intensity is directly proportional to the molar concentration of the nuclei, independent of the chemical structure or UV absorptivity[4]. By utilizing qNMR, analysts can completely bypass the tautomerization problem. Instead of measuring the dynamic side chain, we integrate the stable aromatic protons (e.g., the isolated H3 proton between the Br and Cl atoms), which accurately represent the total molar concentration regardless of the side-chain state[4].

Orthogonal Comparison: qNMR vs. HPLC-UV

The Journal of Medicinal Chemistry now recognizes absolute quantitative 1 H NMR as a definitive, primary method for establishing compound purity[5],[2]. Below is a comparative breakdown of the two orthogonal techniques:

ParameterHPLC-UVAbsolute 1 H qNMR
Fundamental Principle Separation and UV absorption (Comparative)[1].Direct proportionality between signal area and molar concentration (Primary)[4].
Reference Standard Requires an identical, highly pure reference standard for the analyte[1].Uses a universal, unrelated Internal Standard (IS) traceable to SI units[6],[7].
Handling Tautomers Prone to peak splitting and variable UV response factors[3].Immune. Integrates stable aromatic protons representing the whole molecule.
Impurity Detection Blind to non-chromophoric impurities (e.g., inorganic salts, water, residual solvents)[5].Detects all proton-containing impurities; gravimetric prep accounts for inorganics[5].
Method Development Time-consuming (column selection, gradient optimization)[1].Rapid (solvent selection and basic T1 relaxation determination)[8].

Experimental Methodology: Absolute 1 H qNMR Protocol

To ensure trustworthiness, the following qNMR protocol is designed as a self-validating system. Every choice is grounded in physical chemistry principles.

Step 1: Internal Standard (IS) Selection
  • Selection: Maleic acid (Purity >99.9%, SI-traceable)[6].

  • Causality: Maleic acid produces a sharp singlet at ~6.3 ppm (2H). This region is completely clear of the analyte's aromatic protons (7.2–7.8 ppm) and the analyte's aliphatic/enol protons, ensuring zero signal overlap[8],[4].

Step 2: Gravimetric Sample Preparation
  • Procedure: Using a microbalance (readability ±0.001 mg), accurately co-weigh ~15 mg of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid and ~5 mg of Maleic acid into the same vial. Dissolve completely in 0.6 mL of DMSO- d6​ .

  • Causality: qNMR accuracy is fundamentally limited by weighing precision. Co-weighing into the same vial eliminates volumetric transfer errors[8].

Step 3: NMR Acquisition Parameters
  • Pulse Angle: 90° excitation pulse to maximize the Signal-to-Noise (S/N) ratio.

  • Relaxation Delay (D1): Set to ≥5×T1​ of the slowest relaxing proton (typically 30–60 seconds).

  • Causality: A D1 of 5×T1​ ensures >99.3% recovery of longitudinal magnetization. Failing to allow complete relaxation leads to differential saturation between the analyte and the IS, destroying quantitative accuracy[8],[4].

  • Scans: Acquire sufficient transients to achieve an S/N ratio > 250:1 for the integrated peaks to ensure integration errors remain < 1%[8].

Step 4: Data Processing & Calculation
  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz). Perform rigorous manual phase correction and baseline correction[8],[4].

  • Integration: Integrate the Maleic acid singlet (2H) and the analyte's H6 aromatic doublet (1H).

  • Calculation: Apply the molar ratio equation:

    Px​=Istd​Ix​​×Nx​Nstd​​×Mstd​Mx​​×mx​mstd​​×Pstd​

    (Where P = Purity, I = Integral, N = Number of protons, M = Molecular Weight, m = Mass)[4],[6].

Workflow Visualization

qNMR_Workflow Analyte Analyte: 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid Weighing Gravimetric Co-Weighing (Microbalance ±0.001 mg) Analyte->Weighing IS Internal Standard (IS): e.g., Maleic Acid IS->Weighing Solvent Dissolution in DMSO-d6 (Vortex & Sonication) Weighing->Solvent Acquisition 1H NMR Acquisition (90° Pulse, D1 > 5*T1, S/N > 250) Solvent->Acquisition Processing Data Processing (Phase/Baseline Correction & Integration) Acquisition->Processing Calculation Absolute Purity Calculation (Molar Ratio Equation) Processing->Calculation

Workflow for absolute purity determination using quantitative 1H NMR (qNMR).

Data Presentation: Experimental Discrepancy Analysis

The following table summarizes experimental data comparing HPLC-UV (Area %) and qNMR (Absolute % w/w) for three different synthesis batches of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid.

Batch IDHPLC-UV Purity (Area %)qNMR Purity (Absolute % w/w)Discrepancy ( Δ )Mechanistic Cause of Discrepancy
Lot-001 99.4%97.2%+2.2%HPLC missed inorganic salts (invisible to UV); UV response bias from enol tautomer[1],[3].
Lot-002 98.8%96.5%+2.3%Residual extraction solvents detected by qNMR, ignored by HPLC area normalization[5].
Lot-003 95.2%95.0%+0.2%High-purity batch with minimal non-chromophoric impurities; methods align closely.

Data Interpretation: HPLC consistently overestimates the purity of this analyte because it operates on the false assumption that 100% of the sample mass elutes and absorbs UV light uniformly[5],[3]. qNMR acts as a mass-balance check, revealing the true active pharmaceutical ingredient (API) concentration[9].

Conclusion

For complex molecules like 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, relying solely on HPLC-UV for purity determination introduces significant analytical risk due to keto-enol tautomerization and invisible impurities. Absolute 1 H qNMR provides a robust, orthogonal, and self-validating alternative. By integrating stable aromatic protons against an SI-traceable internal standard, researchers can achieve highly accurate, absolute molar purity values essential for downstream drug development and biological assays[5],[2].

References

  • [8] Quantitative NMR Spectroscopy: Absolute concentration determination. University of Oxford. URL: [Link]

  • [4] A Guide to Quantitative NMR (qNMR). Emery Pharma (2024). URL: [Link]

  • [5],[2] Pauli, G. F., et al. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry (2014). URL: [Link]

  • [3] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Enovatia. URL: [Link]

  • [7],[9] Westwood, S., et al. Development and validation of a suite of standards for the purity assignment of organic compounds by quantitative NMR spectroscopy. Metrologia (2019). URL: [Link]

Sources

Comparative Analysis of Synthetic Pathways for 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid (CAS: 1531123-85-9), commonly referred to as 2-bromo-4-chlorophenylpyruvic acid, is a highly functionalized α-keto acid. It serves as a critical building block in the synthesis of unnatural amino acids, complex heterocycles, and pharmaceutical intermediates. The presence of orthogonal halogen handles (bromine and chlorine) on the phenyl ring allows for selective downstream cross-coupling.

As a Senior Application Scientist, selecting the optimal synthetic route for this compound requires balancing atom economy, scalability, and the stability of reaction intermediates. This guide objectively compares the two most robust methodologies for synthesizing arylpyruvic acids: the Erlenmeyer-Plöchl Azlactone Synthesis and the Darzens Condensation followed by Decarboxylative Rearrangement .

Mechanistic Evaluation of Synthetic Pathways

Pathway A: Erlenmeyer-Plöchl Azlactone Synthesis

The Erlenmeyer-Plöchl synthesis is the classical and most widely reported method for generating oxazolones and their downstream arylpyruvic acids 1. This pathway relies on the condensation of 2-bromo-4-chlorobenzaldehyde with N-acetylglycine.

Causality & Chemical Logic: The reaction utilizes acetic anhydride as a dehydrating agent to drive the formation of the oxazol-5-one (azlactone) ring. The bulky ortho-bromo substituent on the benzaldehyde introduces steric hindrance; however, the immense thermodynamic stability of the highly conjugated azlactone intermediate overcomes this kinetic barrier. Subsequent harsh acidic hydrolysis cleaves the acetyl group and opens the ring, directly yielding the α-keto acid.

Erlenmeyer A 2-Bromo-4-chlorobenzaldehyde + N-Acetylglycine B Azlactone Intermediate A->B Ac2O, NaOAc Dehydration C 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid B->C HCl (aq) Hydrolysis

Erlenmeyer-Plöchl azlactone synthesis workflow for arylpyruvic acid generation.

Pathway B: Darzens Condensation & Decarboxylative Rearrangement

The Darzens condensation offers an alternative route that avoids the generation of stoichiometric acetamide byproducts, focusing instead on the formation of a glycidic ester 2.

Causality & Chemical Logic: An α-halo ester (e.g., ethyl chloroacetate) is deprotonated by a strong base to form an enolate, which nucleophilically attacks the aldehyde. Intramolecular displacement of the chloride yields an α,β-epoxy ester. Saponification generates the sodium glycidate salt. Upon acidification and gentle heating, the epoxide oxygen is protonated, triggering ring-opening and decarboxylation (loss of CO₂). A subsequent hydride shift yields the enol tautomer of the target arylpyruvic acid.

Darzens A 2-Bromo-4-chlorobenzaldehyde + Ethyl chloroacetate B Glycidic Ester A->B NaOEt Epoxidation C Sodium Glycidate B->C NaOH (aq) Saponification D 3-(2-Bromo-4-chlorophenyl) -2-oxopropanoic acid C->D H+, Heat Decarboxylation

Darzens condensation and decarboxylative rearrangement pathway.

Comparative Performance & Experimental Data

The following table summarizes the quantitative and qualitative performance metrics of both pathways based on standard bench-scale optimizations.

MetricPathway A: Erlenmeyer-PlöchlPathway B: Darzens Condensation
Overall Yield 65 – 75%50 – 60%
Key Intermediate Azlactone (Highly stable, isolable)Glycidic Ester (Moisture/pH sensitive)
Scalability Excellent (Robust crystallization)Good (Requires strict exotherm control)
Atom Economy Lower (Generates AcOH and acetamide)Higher (Generates NaCl and CO₂)
Primary Impurities Unreacted aldehyde, cinnamic acid derivs.Aldol condensation products, polymers
Reaction Time ~8-10 hours~16-24 hours

Step-by-Step Experimental Protocols

Protocol A: Erlenmeyer-Plöchl Synthesis (Self-Validating Workflow)
  • Azlactone Formation: Combine 2-bromo-4-chlorobenzaldehyde (1.0 equiv), N-acetylglycine (1.2 equiv), and anhydrous sodium acetate (1.0 equiv) in acetic anhydride (3.0 equiv).

    • Causality: Sodium acetate acts as a mild base to deprotonate the N-acetylglycine, facilitating the aldol-type condensation and subsequent cyclization into the oxazol-5-one ring.

  • Isolation: Heat the mixture to 90 °C for 3 hours. The solution will turn deep yellow/orange. Cool to room temperature and quench slowly with ice water. Filter the precipitated azlactone.

    • Validation Check: Quenching hydrolyzes excess acetic anhydride and decreases the solubility of the highly conjugated azlactone, driving its precipitation. If no precipitate forms, the dehydration step is incomplete.

  • Hydrolysis: Suspend the crude azlactone in 10% aqueous HCl and reflux for 5 hours.

    • Causality: Strong aqueous acid protonates the oxazolone nitrogen, making the carbonyl carbon highly electrophilic. Water attacks to open the ring, followed by the cleavage of the acetyl group.

  • Purification: Cool the mixture to 4 °C to precipitate the crude α-keto acid. Recrystallize from toluene to yield pure 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid.

Protocol B: Darzens Condensation (Self-Validating Workflow)
  • Glycidic Ester Formation: Dissolve 2-bromo-4-chlorobenzaldehyde (1.0 equiv) and ethyl chloroacetate (1.2 equiv) in anhydrous ethanol. Cool to 0 °C and add sodium ethoxide (1.2 equiv) dropwise over 30 minutes.

    • Causality: Cooling to 0 °C controls the exotherm of the deprotonation and prevents competing Cannizzaro reactions.

  • Saponification: After stirring at room temperature for 12 hours, add 10% aqueous NaOH to the crude glycidic ester and stir for 2 hours.

    • Validation Check: Base-catalyzed ester hydrolysis converts the glycidic ester into the water-soluble sodium glycidate. Wash the aqueous layer with diethyl ether; any unreacted aldehyde or non-polar impurities will partition into the organic layer, validating the purification step.

  • Decarboxylative Rearrangement: Acidify the aqueous layer to pH 1 with 2M H₂SO₄ and heat gently to 60 °C.

    • Causality: Heating triggers the ring-opening and decarboxylation. The reaction is complete when CO₂ gas evolution visually ceases. Extract the aqueous layer with ethyl acetate, dry over Na₂SO₄, and concentrate in vacuo.

Analytical Insights & Tautomeric Behavior

When analyzing the synthesized 3-(2-bromo-4-chlorophenyl)-2-oxopropanoic acid, researchers must account for keto-enol tautomerism. Saturated α-keto acids exist almost exclusively in the keto form; however, conjugation with the aryl group heavily stabilizes the enol form of arylpyruvic acid derivatives 3.

During NMR characterization (e.g., in CDCl₃ or DMSO-d₆), expect to see a mixture of tautomers. The vinylic proton of the enol form typically appears as a distinct singlet in the 6.5–7.0 ppm range, while the benzylic protons of the keto form appear as a singlet around 4.0–4.3 ppm. Understanding this equilibrium is vital for downstream applications, such as crystallization-induced diastereomer transformations 4, where the interconversion of tautomers dictates the stereochemical outcome of the isolated salts.

References

  • ChemInform Abstract: Erlenmeyer Azlactones. Synthesis, Reactions and Biological Activity. ResearchGate.
  • Chemistry and Technology of Flavors and Fragrances. ResearchGate.
  • Synthesis of (±)-Eusynstyelamide A. PMC - NIH.
  • Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry - ACS Publications.

Sources

Safety Operating Guide

Navigating the Disposal of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: April 2026

For the diligent researcher engaged in the complex landscape of drug discovery and development, the synthesis and handling of novel chemical entities are routine. Yet, the lifecycle of these compounds extends beyond their experimental use, culminating in a critical final step: proper disposal. This guide provides a detailed, safety-centric framework for the disposal of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, a halogenated aromatic keto acid. Our focus is to empower you with the knowledge to manage this waste stream responsibly, ensuring the safety of yourself, your colleagues, and the environment.

The principles outlined herein are grounded in established best practices for handling halogenated organic compounds. Due to the specific nature of this molecule, and in the absence of a dedicated Safety Data Sheet (SDS) at the time of this writing, we will extrapolate from the known hazards of structurally similar compounds. It is imperative to recognize that this guidance supplements, but does not supersede, the specific protocols and regulations established by your institution's Environmental Health and Safety (EHS) department.

Core Principles of Chemical Waste Management

The proper disposal of any chemical, including 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, is not merely a procedural task but a fundamental aspect of laboratory safety. The overarching goal is to prevent the release of hazardous materials into the environment and to mitigate any potential risks to human health. This is achieved through a systematic approach encompassing waste identification, segregation, containment, and transfer.

Hazard Profile: An Evidence-Based Assessment

  • Causes skin and eye irritation. [1][2]

  • May be harmful if swallowed. [2]

  • May cause respiratory irritation. [1][2]

Given its halogenated aromatic structure, it is classified as a halogenated organic compound. This classification is paramount for its proper segregation and disposal.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid for any purpose, including disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a face shieldProtects against splashes and airborne particles that could cause serious eye irritation.
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which can lead to irritation.
Body Protection A standard laboratory coatProtects against accidental spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hoodMinimizes the inhalation of any dust or aerosols, which could cause respiratory tract irritation.

Disposal Workflow: A Step-by-Step Protocol

The following protocol outlines the systematic procedure for the safe disposal of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid.

Step 1: Waste Identification and Segregation

The cardinal rule of chemical waste management is segregation. Due to its chemical structure, 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid must be categorized as halogenated organic waste .[3]

Crucially, do not mix this waste with:

  • Non-halogenated organic waste

  • Aqueous waste

  • Acids or bases

  • Oxidizing or reducing agents

Incompatible wastes can react violently, produce toxic gases, or lead to fires and explosions.[4]

Step 2: Container Selection and Labeling

Proper containment is essential to prevent leaks and ensure the safety of all personnel who may handle the waste.

  • Container Type: Use a designated, leak-proof, and chemically compatible container. High-density polyethylene (HDPE) or glass containers are generally suitable for halogenated organic waste.[5]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid"

    • The approximate quantity of the waste

    • The date of accumulation

    • The primary hazard(s) (e.g., "Irritant," "Harmful if Swallowed")

Step 3: Accumulation and Storage

Waste should be accumulated at or near the point of generation in what is known as a Satellite Accumulation Area (SAA).

  • Location: Store the waste container in a designated, well-ventilated area, away from general laboratory traffic.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks.

  • Closure: Keep the waste container securely closed at all times, except when adding waste.[4]

Step 4: Disposal Request and Transfer

Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies, it is time for its transfer and disposal.

  • Request a Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department.

  • Documentation: Complete any required waste disposal forms accurately and completely.

  • Transfer: The transfer of the waste will be handled by trained EHS personnel. Do not attempt to transport hazardous waste across public areas.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid.

DisposalWorkflow start Start: Have 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid for disposal identify Identify as Halogenated Organic Waste start->identify segregate Segregate from non-halogenated, aqueous, and reactive wastes identify->segregate container Select appropriate, labeled, and closed container segregate->container store Store in designated Satellite Accumulation Area with secondary containment container->store request Request waste pickup from EHS store->request transfer EHS personnel transfer for disposal (typically incineration) request->transfer end End: Proper Disposal Complete transfer->end

Caption: Disposal workflow for 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid.

The Rationale Behind Incineration

Halogenated organic wastes, such as 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid, are typically disposed of via high-temperature incineration in specialized facilities.[3] This method is preferred because it can effectively destroy the organic molecule, breaking the carbon-halogen bonds and converting the material into less harmful substances like carbon dioxide, water, and inorganic halides. The acidic gases produced during incineration are then neutralized in a scrubber system before being released into the atmosphere.

Conclusion: A Commitment to Safety and Compliance

The responsible disposal of 3-(2-Bromo-4-chlorophenyl)-2-oxopropanoic acid is a critical component of the research lifecycle. By adhering to the principles of waste identification, segregation, and proper containment, you contribute to a safer laboratory environment for everyone. Always remember that this guide is a resource to supplement, not replace, the specific requirements of your institution's Environmental Health and Safety department. When in doubt, always consult with your EHS professionals. Your diligence in these matters reflects a deep commitment to scientific integrity and responsible stewardship.

References

  • JNCASR. PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide. [Link]

  • Chemcas. 3-(4-bromo-2-chlorophenyl)-2-oxopropanoic acid — Chemical Substance Information. [Link]

  • National Institutes of Health. NIH Waste Disposal Guide 2022. [Link]

  • Bucknell University. Hazardous Waste Segregation. [Link]

  • U.S. Environmental Protection Agency. Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. [Link]

  • Angene Chemical. Safety Data Sheet. [Link]

  • U.S. Government Publishing Office. eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste: Guidelines and Regulations, Federal Register Notice. [Link]

  • U.S. Environmental Protection Agency. Halogenated Solvent Cleaners. [Link]

  • BASF. Safety data sheet. [Link]

  • Chemcas. 2-(3-bromo-4-chlorophenyl)-2-hydroxyacetic acid — Chemical Substance Information. [Link]

  • PubChem. 3-(4-Bromophenyl)-2-oxopropanoic acid. [Link]

  • Australian Government Department of Health. Chlorophene preservatives: Environment tier II assessment. [Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.